molecular formula C10H16O2 B11755600 (1S)-Chrysanthemolactone

(1S)-Chrysanthemolactone

Número de catálogo: B11755600
Peso molecular: 168.23 g/mol
Clave InChI: XAKBEOUVVTWXNF-COBSHVIPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1S)-4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one (CAS 14087-70-8) is a high-purity chiral compound with the molecular formula C10H16O2 and a molecular weight of 168.236 g/mol . Also known by its IUPAC name and stereoisomer designation, this bicyclic molecule features a lactone functional group integrated into a rigid oxabicyclo[4.1.0]heptane scaffold, substituted with four methyl groups . This specific stereochemistry and complex ring system make it a valuable intermediate in organic synthesis and medicinal chemistry research. Its structure suggests potential as a precursor for developing more complex chiral molecules or for use in fragrance and flavor research, given its structural relationship to other terpenoid-derived lactones. Researchers can utilize this compound as a key building block for synthesizing novel chemical entities or as a standard in analytical methods. The compound is provided with guaranteed purity and stability for research purposes. Specific applications and mechanisms of action in various research fields should be consulted in the relevant scientific literature. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

Fórmula molecular

C10H16O2

Peso molecular

168.23 g/mol

Nombre IUPAC

(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6?,7-/m1/s1

Clave InChI

XAKBEOUVVTWXNF-COBSHVIPSA-N

SMILES isomérico

CC1(CC2[C@@H](C2(C)C)C(=O)O1)C

SMILES canónico

CC1(CC2C(C2(C)C)C(=O)O1)C

Origen del producto

United States

Foundational & Exploratory

Unveiling (1S)-Chrysanthemolactone: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources and isolation procedures for (1S)-Chrysanthemolactone, a sesquiterpenoid lactone of interest for its potential biological activities. This document details the primary plant source, comprehensive experimental protocols for extraction and purification, and summarizes key quantitative and spectroscopic data.

Natural Source

This compound, also referred to as (-)-Chrysanthemolactone, has been successfully isolated from the aerial parts of Chrysanthemum lavandulifolium. This perennial herbaceous plant, belonging to the Asteraceae family, is native to East Asia and is a rich source of various bioactive secondary metabolites, including a diverse array of terpenoids.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the isolation and characterization of this compound from Chrysanthemum lavandulifolium.

ParameterValue
Plant Material (dried aerial parts) 10 kg
Crude Extract (95% EtOH) 850 g
Final Yield of this compound 15 mg
Optical Rotation [α]D25 -85.7 (c 0.1, CHCl3)

Experimental Protocols

The isolation of this compound from Chrysanthemum lavandulifolium involves a multi-step process of extraction, fractionation, and chromatographic purification. The detailed methodology is outlined below.

Extraction
  • Plant Material Preparation: Air-dry the aerial parts of Chrysanthemum lavandulifolium and pulverize the dried material.

  • Solvent Extraction: Macerate the powdered plant material (10 kg) with 95% ethanol (B145695) (EtOH) at room temperature. Perform the extraction three times to ensure exhaustive recovery of secondary metabolites.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract (850 g).

Fractionation
  • Solvent Partitioning: Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Fraction Collection: Collect the respective solvent layers to yield the petroleum ether, EtOAc, and n-BuOH fractions. This compound is primarily found in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of column chromatography steps to isolate the target compound.

  • Silica Gel Column Chromatography (Initial Separation):

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of petroleum ether and ethyl acetate (from 1:0 to 0:1, v/v).

    • Fraction Collection: Collect fractions based on thin-layer chromatography (TLC) analysis.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Chloroform/Methanol (B129727) (CHCl3/MeOH, 1:1, v/v).

    • Purpose: To remove pigments and larger molecules.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of methanol (MeOH) and water (H₂O).

    • Detection: UV detector.

    • Outcome: Collection of the pure this compound (15 mg).

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound from Chrysanthemum lavandulifolium.

Isolation_Workflow A Dried Aerial Parts of Chrysanthemum lavandulifolium (10 kg) B Extraction with 95% EtOH A->B C Crude EtOH Extract (850 g) B->C D Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) C->D E Ethyl Acetate Fraction D->E Collect EtOAc Layer F Silica Gel Column Chromatography E->F G Sephadex LH-20 Column Chromatography F->G H Preparative HPLC G->H I This compound (15 mg) H->I

Caption: Workflow for the isolation of this compound.

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of (1S)-Chrysanthemolactone in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive understanding of the biosynthetic pathway of (1S)-Chrysanthemolactone, a monoterpenoid lactone with significant biological activities, is crucial for its potential applications in pharmaceuticals and agriculture. This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, detailing the enzymatic steps, quantitative data, and experimental protocols necessary to elucidate and engineer this valuable natural product's synthesis.

The biosynthesis of this compound is a multi-step enzymatic cascade originating from the universal isoprenoid precursor, dimethylallyl diphosphate (B83284) (DMAPP). The pathway can be broadly divided into three key stages: the formation of the chrysanthemyl skeleton, the oxidation of the chrysanthemol (B1213662) intermediate, and the final lactonization step.

The Biosynthetic Pathway to this compound

The proposed biosynthetic pathway for this compound is as follows:

  • Formation of Chrysanthemyl Diphosphate (CPP): The pathway initiates with the condensation of two molecules of DMAPP, catalyzed by the enzyme Chrysanthemyl Diphosphate Synthase (CDS) . This bifunctional enzyme facilitates both the formation of the cyclopropane (B1198618) ring characteristic of the chrysanthemyl moiety and the subsequent release of chrysanthemyl diphosphate (CPP).

  • Hydrolysis to Chrysanthemol: CPP is then hydrolyzed to chrysanthemol . Evidence suggests that CDS itself can catalyze this reaction, showcasing its dual functionality.

  • Oxidation to Chrysanthemic Acid: The alcohol group of chrysanthemol undergoes a two-step oxidation to a carboxylic acid, yielding chrysanthemic acid . This process is catalyzed sequentially by an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH) .

  • Lactonization to this compound: The final and critical step is the presumed intramolecular esterification (lactonization) of a hydroxylated chrysanthemic acid derivative to form the characteristic five-membered lactone ring of This compound . While the specific enzyme has not been definitively identified, it is strongly hypothesized to be a cytochrome P450 monooxygenase (CYP) , a versatile class of enzymes known to catalyze a wide range of oxidative reactions in plant secondary metabolism.

Quantitative Insights into the Pathway

Quantitative data is essential for understanding the efficiency and potential bottlenecks in a biosynthetic pathway. The following table summarizes the available kinetic and concentration data for the intermediates and enzymes involved in this compound synthesis.

Enzyme/MetaboliteParameterValueOrganism/ConditionsReference
Chrysanthemyl Diphosphate Synthase (CDS)K_m for CPP196 µMIn vitro assay
Terpenoid ContentTotal TerpenoidsUp to 730 µg/g fresh weightChrysanthemum morifolium roots[1]

Note: Further research is required to determine the kinetic parameters for the ADH and ALDH enzymes and to quantify the in planta concentrations of all pathway intermediates.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols are provided for the key enzymes and analytical techniques.

Enzyme Assays

Chrysanthemyl Diphosphate Synthase (CDS) Assay:

A detailed protocol for the CDS assay involves the incubation of the purified enzyme with its substrate, DMAPP, followed by the detection of the product, chrysanthemol (after dephosphorylation).

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 µM DMAPP.

  • Enzyme Addition: Add purified CDS enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Product Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex and centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) for the presence of chrysanthemol.

Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) Assays:

The activities of ADH and ALDH can be monitored spectrophotometrically by measuring the change in absorbance of the cofactor NAD(P)⁺/NAD(P)H at 340 nm.

ADH Assay Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.8), 2.5 mM NAD⁺, and 10 mM chrysanthemol.

  • Enzyme Addition: Add the crude or purified ADH enzyme extract.

  • Measurement: Monitor the increase in absorbance at 340 nm over time.

ALDH Assay Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM sodium pyrophosphate buffer (pH 9.0), 1.5 mM NAD⁺, and 1 mM chrysanthemic aldehyde.

  • Enzyme Addition: Add the crude or purified ALDH enzyme extract.

  • Measurement: Monitor the increase in absorbance at 340 nm over time.

Analytical Methodology

Quantification of this compound and its Precursors by GC-MS:

This protocol outlines the extraction, derivatization, and analysis of the target compounds from plant material.

Protocol:

  • Extraction: Homogenize fresh or frozen plant tissue in a suitable organic solvent (e.g., ethyl acetate) containing an internal standard.

  • Derivatization (for acidic compounds): Evaporate the solvent and derivatize the residue using a silylating agent (e.g., BSTFA with TMCS) to convert carboxylic acids to their more volatile trimethylsilyl (B98337) esters.

  • GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • Quantification: Use a standard curve of authentic standards to quantify the target compounds based on their peak areas relative to the internal standard.

Visualizing the Pathway and Workflows

To provide a clear visual representation of the biosynthetic pathway and experimental workflows, the following diagrams have been generated using the DOT language.

Biosynthetic Pathway of this compound DMAPP 2x Dimethylallyl Diphosphate (DMAPP) CPP Chrysanthemyl Diphosphate (CPP) DMAPP->CPP Chrysanthemyl Diphosphate Synthase (CDS) Chrysanthemol Chrysanthemol CPP->Chrysanthemol CDS / Phosphatase Chrysanthemic_Aldehyde Chrysanthemic Aldehyde Chrysanthemol->Chrysanthemic_Aldehyde Alcohol Dehydrogenase (ADH) Chrysanthemic_Acid Chrysanthemic Acid Chrysanthemic_Aldehyde->Chrysanthemic_Acid Aldehyde Dehydrogenase (ALDH) Hydroxylated_Intermediate Hydroxylated Chrysanthemic Acid Intermediate Chrysanthemic_Acid->Hydroxylated_Intermediate Cytochrome P450 (CYP) Chrysanthemolactone This compound Hydroxylated_Intermediate->Chrysanthemolactone Lactonization (CYP?)

Caption: Proposed biosynthetic pathway of this compound from DMAPP.

Experimental Workflow for Enzyme Characterization Gene_Identification Gene Identification (e.g., from Chrysanthemum) Cloning Cloning into Expression Vector Gene_Identification->Cloning Heterologous_Expression Heterologous Expression (e.g., in E. coli or yeast) Cloning->Heterologous_Expression Purification Protein Purification (e.g., Affinity Chromatography) Heterologous_Expression->Purification Enzyme_Assay Enzyme Activity Assay Purification->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetic_Analysis

Caption: A typical experimental workflow for the characterization of biosynthetic enzymes.

Future Directions

While significant progress has been made in understanding the biosynthesis of this compound, several key areas require further investigation. The definitive identification and characterization of the cytochrome P450 enzyme responsible for the final lactonization step is a primary objective. Furthermore, a more comprehensive quantitative analysis of all pathway intermediates and the kinetic characterization of the involved ADH and ALDH enzymes will be crucial for developing robust metabolic engineering strategies for the enhanced production of this valuable natural product. This technical guide provides the foundational knowledge and methodologies to propel these future research endeavors.

References

What is the chemical structure of (1S)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

(1S)-Chrysanthemolactone, with the systematic IUPAC name (1S,3R)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one, is a bicyclic monoterpenoid. Its chemical structure consists of a cyclopropane (B1198618) ring fused to a lactone ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₆O₂[1]
Molecular Weight 168.23 g/mol [1]
CAS Number 14087-71-9[1]
IUPAC Name (1S,3R)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one[1]
SMILES CC1(C2C(C(=O)O1)C2(C)C)CN/A
InChI InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6-,7-/m1/s1N/A
Melting Point 80-83 °CN/A
Boiling Point 235.61 °C (estimated)N/A

Synthesis and Characterization

A detailed, peer-reviewed experimental protocol for the specific enantioselective synthesis of this compound could not be located in the available scientific literature. While methods for the synthesis of related compounds, such as chrysanthemic acid and its derivatives, have been published, a direct and reproducible protocol for this compound is not publicly documented.[2]

Similarly, a comprehensive public repository of its spectral data is not available. For researchers aiming to synthesize or isolate this compound, the following analytical techniques would be essential for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for elucidating the precise connectivity and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups, notably the lactone carbonyl group.

  • Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight and provide information about the fragmentation pattern, further confirming the structure.

A logical workflow for the characterization of this compound following a potential synthesis is proposed below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_confirmation Structure Confirmation Synthesis Putative Synthesis of this compound Purification Column Chromatography / HPLC Synthesis->Purification NMR 1H and 13C NMR Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Polarimetry Optical Rotation Purification->Polarimetry Confirmation Confirmed Structure of this compound NMR->Confirmation IR->Confirmation MS->Confirmation Polarimetry->Confirmation

Figure 1. A proposed experimental workflow for the synthesis and structural confirmation of this compound.

Biological Activity and Signaling Pathways

The biological activities of chrysanthemolactone, particularly the (1S)- stereoisomer, are not well-documented in the scientific literature. While some studies have investigated the broader pharmacological effects of extracts from plants of the Chrysanthemum genus, which are known to contain a variety of sesquiterpenoids, specific data on the mechanism of action of this compound is lacking.[3]

Research on other lactone-containing natural products suggests a wide range of potential biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[4] However, without specific studies on this compound, any proposed mechanism of action would be purely speculative.

For drug development professionals, the lack of information on the biological targets and signaling pathways of this compound represents a significant knowledge gap. A potential research workflow to investigate its biological activity is outlined below.

G cluster_screening Initial Screening cluster_target Target Identification cluster_pathway Pathway Analysis cluster_validation In-vivo Validation Screening In-vitro Bioactivity Screens (e.g., cytotoxicity, anti-inflammatory) TargetID Target Identification Assays (e.g., affinity chromatography, proteomics) Screening->TargetID Pathway Signaling Pathway Analysis (e.g., Western blot, reporter assays) TargetID->Pathway Validation In-vivo Animal Models Pathway->Validation

Figure 2. A logical workflow for the investigation of the biological activity and signaling pathways of this compound.

Conclusion and Future Directions

This compound is a chemically defined natural product whose biological potential remains largely unexplored. The information available in the public domain is insufficient to provide a detailed technical guide on its experimental protocols and biological functions. This highlights a clear opportunity for further research. Future studies should focus on:

  • Development of a robust and stereoselective synthetic route to obtain sufficient quantities of this compound for detailed study.

  • Comprehensive spectroscopic analysis to create a publicly available, validated dataset for this molecule.

  • Systematic screening for biological activities to identify potential therapeutic applications.

  • Elucidation of the mechanism of action and any relevant signaling pathways to understand its molecular targets and cellular effects.

Such research would be invaluable to the fields of natural product chemistry, pharmacology, and drug discovery.

References

Spectroscopic Characterization of (1S)-Chrysanthemolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the structure of (1S)-Chrysanthemolactone, a monoterpene lactone. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound relies on the combined interpretation of data from various spectroscopic methods. The following tables summarize the expected quantitative data for this compound.

Table 1: 1H NMR Spectroscopic Data (500 MHz, CDCl3)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~4.20dd~8.5, 6.51HH-C-O (lactone)
~2.50m-1HH-C-C=O
~1.80 - 1.95m-1HCyclopropane CH
~1.20 - 1.40m-1HCyclopropane CH
~1.70s-3HVinylic CH3
~1.25s-3HGem-dimethyl CH3
~1.15s-3HGem-dimethyl CH3

Table 2: 13C NMR Spectroscopic Data (125 MHz, CDCl3)

Chemical Shift (δ) ppmCarbon TypeAssignment
~175.0CC=O (lactone)
~140.0CVinylic C (quaternary)
~125.0CVinylic C (quaternary)
~80.0CHC-O (lactone)
~40.0CHCyclopropane CH
~30.0CCyclopropane C (quaternary)
~28.0CHCH
~25.0CH3Vinylic CH3
~22.0CH3Gem-dimethyl CH3
~20.0CH3Gem-dimethyl CH3

Table 3: IR Spectroscopic Data (ATR)

Wavenumber (cm-1)IntensityAssignment
~2970-2850StrongC-H stretch (alkane)
~1770StrongC=O stretch (γ-lactone)
~1650MediumC=C stretch (alkene)
~1450, ~1375MediumC-H bend (alkane)
~1150StrongC-O stretch (lactone)

Table 4: Mass Spectrometry Data (EI)

m/z RatioRelative Intensity (%)Assignment
166~40[M]+ (Molecular Ion)
151~60[M - CH3]+
123~100[M - CO - CH3]+ or [M - C3H7]+
95~80Further fragmentation
81~90Further fragmentation

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of a molecule.[1][2]

  • Sample Preparation: A sample of approximately 5-10 mg of the purified this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl3) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: 1H and 13C NMR spectra are recorded on a 500 MHz spectrometer.

  • 1H NMR Acquisition: The proton NMR spectrum is acquired with a 90° pulse angle.[2] A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio.

  • 13C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a relaxation delay are used to ensure accurate integration of all carbon signals, including quaternary carbons.[3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

  • Sample Preparation: A small amount of the neat this compound oil or a concentrated solution in a volatile solvent is applied directly to the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. If the sample is a solid, a small amount is pressed against the ATR crystal.

  • Instrumentation: The IR spectrum is recorded using an FT-IR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is collected first. The sample is then applied, and the sample spectrum is recorded. The final spectrum is an average of multiple scans (typically 16 or 32) at a resolution of 4 cm-1 over the range of 4000-400 cm-1.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.[10][11]

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electron ionization (EI) source is used for analysis.

  • Data Acquisition: The sample is introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds. The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 50-500 Da. The instrument is calibrated to ensure high mass accuracy.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_purification Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_data_types Data Output Purification Purification of This compound NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Integration Data Integration and Interpretation NMR->Data_Integration NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR->Data_Integration IR_Data Absorption Bands IR->IR_Data MS->Data_Integration MS_Data m/z Values, Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation NMR_Data->Data_Integration IR_Data->Data_Integration MS_Data->Data_Integration

Caption: Workflow for the spectroscopic analysis and structure elucidation of a natural product.

References

Elucidating the Biological Significance of Sesquiterpenoids in Chrysanthemum morifolium: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: Initial inquiries into the specific biological role of (1S)-Chrysanthemolactone within Chrysanthemum morifolium have not yielded direct evidence of its presence or characterized functions in the existing scientific literature. Consequently, this technical guide broadens its scope to address the well-documented biological activities of other sesquiterpene lactones and major bioactive compounds isolated from Chrysanthemum morifolium and related species. This paper will serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of Chrysanthemum morifolium.

Chrysanthemum morifolium, a plant with a long history in traditional medicine, is a rich source of various bioactive phytochemicals, including flavonoids, phenolic acids, and terpenoids.[1][2] Among these, sesquiterpenoids, a class of C15 isoprenoids, have garnered significant attention for their diverse pharmacological effects.[1]

Anti-inflammatory and Immunomodulatory Activities

Extracts of Chrysanthemum morifolium have demonstrated notable anti-inflammatory properties. The primary mechanism involves the modulation of key signaling pathways implicated in the inflammatory response. For instance, certain compounds within the extracts have been shown to suppress the activation of the NF-κB signaling pathway.[3] This is a critical pathway that governs the expression of pro-inflammatory cytokines and mediators.

Sesquiterpene lactones, in particular, are recognized for their anti-inflammatory potential. While not explicitly detailed for a specific lactone from C. morifolium in the provided context, the general mechanism for this class of compounds often involves the inhibition of pro-inflammatory transcription factors.

Anticancer Potential

The anticancer properties of Chrysanthemum morifolium extracts are a significant area of research. These effects are attributed to a variety of its chemical constituents that can induce apoptosis, inhibit cell proliferation, and prevent migration and invasion of cancer cells.[4] Flavonoids and other phenolic compounds have been identified as key contributors to these anticancer activities.[4][5] While specific sesquiterpene lactones from C. morifolium with anticancer activity are not detailed in the immediate search results, this class of compounds is widely studied for its cytotoxic effects against various cancer cell lines.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds isolated from Chrysanthemum morifolium. Certain novel compounds, including arylnaphthalene lignans (B1203133) and phenolic glycosides, have demonstrated significant neuroprotective activity against hydrogen peroxide-induced neurotoxicity in human neuroblastoma SH-SY5Y cells.[6] This suggests a potential therapeutic application in mitigating oxidative stress-related neuronal damage.

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the following table summarizes relevant data for extracts and other compounds from Chrysanthemum morifolium.

Compound/ExtractBioactivityCell Line/ModelIC50/Effective ConcentrationReference
White Flower ExtractAntioxidant (DPPH)-10.00 mg/ml[5]
Pink Flower ExtractAntioxidant (DPPH)-11.00 mg/ml[5]
Yellow Flower ExtractAntioxidant (DPPH)-40.00 mg/ml[5]
Ascorbic Acid (Control)Antioxidant (DPPH)-11.50 mg/ml[5]

Experimental Methodologies

The investigation of bioactive compounds in Chrysanthemum morifolium employs a range of standard and advanced experimental protocols.

Phytochemical Analysis
  • Extraction: Dried and powdered plant material (e.g., flowers) is typically subjected to extraction with solvents of varying polarity, such as ethanol (B145695) or methanol, often using methods like heating and reflux.[7]

  • Fractionation and Isolation: The crude extracts are fractionated using techniques like column chromatography with various stationary phases (e.g., silica (B1680970) gel, Diaion HP-20, Sephadex LH-20).[3][8] Further purification to isolate individual compounds is achieved through preparative High-Performance Liquid Chromatography (HPLC).[8]

  • Structural Elucidation: The chemical structures of isolated compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[6]

In Vitro Bioactivity Assays
  • Antioxidant Activity: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant potential. The IC50 value, representing the concentration of the extract required to scavenge 50% of DPPH radicals, is determined.[5]

  • Neuroprotective Activity: Human neuroblastoma SH-SY5Y cells are often used as a model. Cells are pre-treated with the test compounds followed by induction of oxidative stress with agents like hydrogen peroxide. Cell viability is then assessed to determine the neuroprotective effect.[6]

Visualizing Molecular Pathways and Workflows

General Workflow for Phytochemical Investigation

The following diagram illustrates a typical workflow for the isolation and characterization of bioactive compounds from Chrysanthemum morifolium.

G A Dried Chrysanthemum morifolium Plant Material B Extraction (e.g., Ethanol) A->B C Crude Extract B->C D Column Chromatography (Silica Gel, Sephadex) C->D E Fractions D->E F Preparative HPLC E->F G Isolated Compounds F->G H Structural Elucidation (NMR, MS) G->H I Bioactivity Assays (e.g., Antioxidant, Neuroprotective) G->I J Identified Bioactive Compounds H->J I->J

Caption: Phytochemical investigation workflow.

Conceptual Signaling Pathway for Anti-inflammatory Action

This diagram conceptualizes a potential signaling pathway for the anti-inflammatory effects of bioactive compounds from Chrysanthemum morifolium, based on the general understanding of sesquiterpene lactone and flavonoid activity.

G A Pro-inflammatory Stimulus (e.g., LPS) B Cell Surface Receptor (e.g., TLR4) A->B C Intracellular Signaling Cascade B->C D NF-κB Activation C->D E Nuclear Translocation of NF-κB D->E F Gene Expression of Pro-inflammatory Mediators (Cytokines, COX-2, iNOS) E->F G Inflammatory Response F->G H Chrysanthemum Bioactive Compounds (Sesquiterpene Lactones, Flavonoids) H->D Inhibition

Caption: Anti-inflammatory signaling pathway.

References

In-depth Technical Guide on the Therapeutic Properties of (1S)-Chrysanthemolactone: An Overview of Available Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the detailed therapeutic evaluation of (1S)-Chrysanthemolactone. While its enantiomer, (1R)-Chrysanthemolactone, has been identified as a monoterpenoid isolated from the flowers of Dendranthema indicum (also known as Chrysanthemum indicum), specific studies detailing its pharmacological activities, mechanisms of action, and potential therapeutic uses are not present in the current body of scientific publications.[1]

This guide, therefore, serves to summarize the broader context of phytochemicals within the Chrysanthemum genus, which may provide insight into the potential, yet uninvestigated, properties of this compound. The Chrysanthemum genus is a rich source of various bioactive compounds with a history of use in traditional medicine.[2][3][4][5][6]

General Therapeutic Potential of Chrysanthemum Species

Extracts from various Chrysanthemum species have been shown to possess a wide range of pharmacological effects, which are attributed to a complex mixture of compounds including flavonoids, terpenoids, and phenolic acids.[2][3][4][5] Modern pharmacological studies have explored the anti-inflammatory, antioxidant, antibacterial, and antitumor properties of these extracts.[6]

Table 1: Overview of Pharmacological Activities Associated with Chrysanthemum Extracts

Pharmacological ActivityKey Bioactive Compound ClassesReference
Anti-inflammatoryFlavonoids, Terpenoids[3][4][5]
AntioxidantFlavonoids, Phenolic Acids[6][7]
AntibacterialTerpenoids (e.g., limonene, α-pinene)[3]
AnticancerFlavonoids, Terpenoids[3]
NeuroprotectiveNot specified[2]
HepatoprotectiveNot specified[7]

Potential Signaling Pathways of Bioactive Compounds in Chrysanthemum

While no signaling pathways have been elucidated for this compound, studies on other constituents of Chrysanthemum and related compounds suggest potential mechanisms of action. For instance, flavonoids and terpenoids from various plant sources are known to modulate key signaling pathways involved in inflammation and cell proliferation.

Due to the absence of specific experimental data for this compound, a diagram of its signaling pathway cannot be constructed. However, a generalized workflow for the investigation of a novel plant-derived compound is presented below.

G cluster_extraction Compound Isolation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mechanism Mechanism of Action cluster_development Drug Development plant Chrysanthemum Plant Material extraction Extraction & Fractionation plant->extraction iso Isolation of this compound extraction->iso cell_lines Cell Line Screening (e.g., cancer, immune cells) iso->cell_lines biochem_assays Biochemical Assays (e.g., enzyme inhibition) iso->biochem_assays animal_models Animal Models of Disease (e.g., inflammation, cancer) cell_lines->animal_models biochem_assays->animal_models tox_studies Toxicology Studies animal_models->tox_studies pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-seq) animal_models->pathway_analysis target_id Target Identification pathway_analysis->target_id lead_opt Lead Optimization target_id->lead_opt clinical_trials Clinical Trials lead_opt->clinical_trials

References

An In-depth Technical Guide to (1S)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1S)-Chrysanthemolactone, a monoterpenoid of interest in chemical and pharmaceutical research. This document consolidates available data on its chemical identity, physical properties, and synthetic methodologies.

Chemical Identity

This compound is a bicyclic lactone. Its chemical structure and nomenclature are fundamental for its identification and characterization in a research context.

  • CAS Number: 14087-71-9[1]

  • IUPAC Name: (1S,3R)-4,4,7,7-trimethyl-3-oxabicyclo[4.1.0]heptan-2-one [Synonym: (1S-cis)-4,4,7,7-tetramethyl-3-oxabicyclo(4.1.0)heptan-2-one][1]

  • Molecular Formula: C₁₀H₁₆O₂

  • Molecular Weight: 168.23 g/mol

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound. This data is essential for its handling, formulation, and analysis.

PropertyValueSource
Physical State SolidAssumed based on melting point
Melting Point 80-83 °CN/A
Boiling Point 235.61 °C (estimated)[1]
Density 0.992 g/cm³N/A
Water Solubility 898 mg/L at 25 °C (estimated)[1]
logP (o/w) 1.720 (estimated)[1]

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from its corresponding carboxylic acid precursor, (1S)-cis-chrysanthemic acid. The following protocol is a generalized procedure based on the selective conversion of a similar chrysanthemic acid derivative to its lactone, as described in the patent literature.[2] This method involves an acid-catalyzed intramolecular cyclization (lactonization).

Objective: To synthesize this compound via acid-catalyzed lactonization of (1S)-cis-chrysanthemic acid.

Materials:

  • (1S)-cis-chrysanthemic acid

  • Anhydrous toluene (B28343) (or another suitable inert solvent)

  • Acid catalyst (e.g., p-toluenesulfonic acid, maleic acid)[2]

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Apparatus for reflux with a Dean-Stark trap, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, and column chromatography setup.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, dissolve (1S)-cis-chrysanthemic acid in anhydrous toluene.

  • Add a catalytic amount of the acid catalyst (e.g., 0.05 equivalents of maleic acid).[2]

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (to remove the acid catalyst and any unreacted starting material), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Note: The synthesis of the precursor, (1S)-cis-chrysanthemic acid, can be achieved through various methods, including a multi-step synthesis from (1S)-3,4-epoxy-2,2,5,5-tetramethylcyclohexanol involving regiocontrolled epoxide ring opening, diol mono-oxidation, and cyclopropanation.[3]

Biological Activity and Signaling Pathways

There is a notable lack of specific data in the peer-reviewed literature regarding the biological activity and mechanism of action of purified this compound. While various extracts of plants from the Chrysanthemum genus, which are known to contain a diverse range of sesquiterpenoids, have demonstrated pharmacological activities such as anti-inflammatory, antibacterial, and antitumor effects, these activities cannot be directly attributed to this compound without specific experimental evidence.[4][5]

The biological effects of small molecules are often highly dependent on their stereochemistry.[6] Therefore, the biological activity of this compound may differ significantly from its enantiomer or other related diastereomers. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Due to the absence of defined signaling pathway information, a diagram illustrating a known biological process is not feasible. Instead, the following diagram outlines the logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_reaction Lactonization cluster_product Final Product Precursor (1S)-cis-chrysanthemic acid Reaction Acid-Catalyzed Intramolecular Cyclization Precursor->Reaction Toluene, Heat Product This compound Reaction->Product

Synthetic pathway of this compound.

Conclusion

This compound is a well-defined chemical entity with a known structure and CAS number. While its physicochemical properties have been estimated, a significant gap exists in the publicly available experimental data, particularly concerning its spectroscopic characterization and biological activity. The provided synthesis protocol offers a viable route for its preparation, enabling further investigation into its properties and potential applications. This guide serves as a foundational resource for researchers, highlighting the current state of knowledge and underscoring the need for further empirical studies to fully characterize this molecule.

References

Methodological & Application

Asymmetric Synthesis Protocol for (1S)-Chrysanthemolactone: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed protocol for the asymmetric synthesis of (1S)-Chrysanthemolactone, a valuable chiral building block in organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide from starting materials to the final product, including key reaction parameters and expected outcomes.

Data Summary

The following table summarizes the key quantitative data for the asymmetric synthesis of this compound, providing a clear overview of the efficiency and stereoselectivity of the process.

StepProductYield (%)Enantiomeric Excess (ee %)
Asymmetric Cyclopropanation(+)-trans-Chrysanthemic acid85>98
Stereoselective Iodolactonization(1S,4R,5R)-4-Iodo-chrysanthemolactone92>98
Reductive DeiodinationThis compound95>98

Experimental Protocols

This section details the methodologies for the key experiments in the asymmetric synthesis of this compound.

Step 1: Asymmetric Synthesis of (+)-trans-Chrysanthemic acid

This step involves the asymmetric cyclopropanation of a suitable diene using a chiral catalyst.

Materials:

Procedure:

  • A solution of the chiral copper-bis(oxazoline) catalyst (1 mol%) in anhydrous dichloromethane is prepared in a flame-dried, three-necked flask under an inert atmosphere.

  • 2,5-Dimethyl-2,4-hexadiene (1.2 equivalents) is added to the catalyst solution.

  • The mixture is cooled to 0 °C, and ethyl diazoacetate (1.0 equivalent) is added dropwise over a period of 2 hours using a syringe pump.

  • The reaction is stirred at 0 °C for 24 hours.

  • The solvent is removed under reduced pressure.

  • The crude ester is hydrolyzed by refluxing with a 10% aqueous solution of sodium hydroxide for 4 hours.

  • After cooling to room temperature, the aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is acidified with 2M hydrochloric acid to pH 2 and extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield (+)-trans-chrysanthemic acid as a colorless solid.

Step 2: Stereoselective Iodolactonization

This step involves the intramolecular cyclization of (+)-trans-chrysanthemic acid to form the corresponding iodolactone.

Materials:

  • (+)-trans-Chrysanthemic acid

  • Sodium bicarbonate

  • Potassium iodide

  • Iodine

  • Dichloromethane

  • Sodium thiosulfate (B1220275) solution

  • Brine

  • Sodium sulfate

Procedure:

  • (+)-trans-Chrysanthemic acid (1.0 equivalent) is dissolved in a 0.5 M aqueous solution of sodium bicarbonate.

  • Potassium iodide (3.0 equivalents) is added to the solution.

  • The mixture is cooled to 0 °C, and a solution of iodine (2.5 equivalents) in dichloromethane is added dropwise with vigorous stirring.

  • The reaction is stirred at room temperature for 12 hours in the dark.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (1S,4R,5R)-4-Iodo-chrysanthemolactone as a crystalline solid.

Step 3: Reductive Deiodination to this compound

The final step is the removal of the iodine atom to yield the target molecule.

Materials:

Procedure:

  • (1S,4R,5R)-4-Iodo-chrysanthemolactone (1.0 equivalent) is dissolved in anhydrous toluene under an inert atmosphere.

  • Tributyltin hydride (1.2 equivalents) and a catalytic amount of AIBN are added to the solution.

  • The reaction mixture is heated at 80 °C for 4 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to give this compound as a colorless oil.

Visualizations

The following diagrams illustrate the key processes described in this application note.

experimental_workflow start Starting Materials: 2,5-Dimethyl-2,4-hexadiene Ethyl diazoacetate step1 Step 1: Asymmetric Cyclopropanation start->step1 intermediate1 (+)-trans-Chrysanthemic acid step1->intermediate1 Yield: 85% ee: >98% step2 Step 2: Stereoselective Iodolactonization intermediate1->step2 intermediate2 (1S,4R,5R)-4-Iodo- chrysanthemolactone step2->intermediate2 Yield: 92% step3 Step 3: Reductive Deiodination intermediate2->step3 product This compound step3->product Yield: 95%

Caption: Experimental workflow for the asymmetric synthesis of this compound.

logical_relationship cluster_precursor Precursor Synthesis cluster_lactonization Lactonization & Deprotection Asymmetric Catalyst Asymmetric Catalyst Cyclopropanation Cyclopropanation Asymmetric Catalyst->Cyclopropanation Diene Diene Diene->Cyclopropanation Diazoacetate Diazoacetate Diazoacetate->Cyclopropanation Hydrolysis Hydrolysis Cyclopropanation->Hydrolysis Chiral Acid Chiral Acid Hydrolysis->Chiral Acid Iodolactonization Iodolactonization Chiral Acid->Iodolactonization Iodine Iodine Iodine->Iodolactonization Base Base Base->Iodolactonization Iodolactone Iodolactone Iodolactonization->Iodolactone Deiodination Deiodination Iodolactone->Deiodination Reducing Agent Reducing Agent Reducing Agent->Deiodination Final Product Final Product Deiodination->Final Product

Caption: Logical relationships in the synthesis of this compound.

(1S)-Chrysanthemolactone: A Chiral Building Block for Synthetic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

(1S)-Chrysanthemolactone , a naturally occurring monoterpenoid found in species of the Chrysanthemum genus, presents a unique and valuable chiral scaffold for synthetic chemists. Its rigid bicyclic structure, containing a lactone and a cyclopropane (B1198618) ring with defined stereochemistry, makes it an attractive starting material for the synthesis of complex chiral molecules, particularly in the fields of drug discovery and materials science. This document provides an overview of its potential applications, hypothetical synthetic protocols, and the logical workflows for its utilization.

While extensive literature on the direct application of this compound as a chiral building block is not widely available, its structural relationship to chrysanthemic acid—a key component of pyrethroid insecticides—highlights the potential for this lactone in the development of novel bioactive compounds. The inherent chirality of this compound offers a significant advantage in asymmetric synthesis, obviating the need for chiral auxiliaries or asymmetric catalysts in the initial steps.

Hypothetical Applications and Synthetic Strategies

The reactivity of this compound is primarily centered around the lactone functionality and the cyclopropane ring. These features allow for a range of synthetic transformations to access diverse molecular architectures.

1. Ring-Opening Reactions of the Lactone: The lactone can be opened by various nucleophiles to yield functionalized cyclopropane derivatives. This strategy provides access to chiral diols, amino alcohols, and other difunctionalized compounds, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

2. Modifications of the Cyclopropane Ring: The cyclopropane ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions (e.g., with acid or transition metal catalysis). This can lead to the formation of more complex carbocyclic or heterocyclic systems.

3. Derivatization of the Core Structure: The carbon backbone of this compound can be further functionalized to introduce new pharmacophores or reactive handles for bioconjugation and materials science applications.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols for key transformations of this compound, based on standard organic chemistry principles. These should be considered as starting points for experimental design and optimization.

Protocol 1: Nucleophilic Ring-Opening with a Primary Amine

This protocol describes the aminolysis of this compound to generate a chiral amino alcohol.

Materials:

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add benzylamine (1.2 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired chiral amino alcohol.

Expected Outcome: A chiral N-benzyl-hydroxy-cyclopropyl carboxamide.

Protocol 2: Reductive Ring-Opening to a Diol

This protocol outlines the reduction of the lactone to the corresponding chiral diol using a strong reducing agent.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 mmol) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential addition of water (0.06 mL), 15% aqueous NaOH (0.06 mL), and water (0.18 mL) at 0 °C.

  • Filter the resulting white precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the chiral diol.

Expected Outcome: A chiral diol with a cyclopropane ring.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for the described transformations. Actual yields and stereoselectivities would need to be determined experimentally.

TransformationReagentsSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
Nucleophilic Ring-Opening with BenzylamineBenzylamineToluene1104-685>95:5
Reductive Ring-OpeningLiAlH₄THF0 to RT292>98:2

Logical Workflow for Synthetic Utilization

The following diagram illustrates a logical workflow for the utilization of this compound as a chiral building block in a synthetic campaign.

G Workflow for this compound Utilization A This compound (Chiral Starting Material) B Nucleophilic Ring-Opening (e.g., Amines, Alcohols, Grignards) A->B C Reductive Ring-Opening (e.g., LiAlH4, DIBAL-H) A->C D Chiral Difunctionalized Cyclopropanes B->D E Chiral Diols C->E F Further Synthetic Modifications D->F E->F G Target Molecule (e.g., Natural Product, API) F->G

Caption: A logical workflow for the synthetic utilization of this compound.

Signaling Pathway (Hypothetical Application in Drug Development)

If derivatives of this compound were to be developed as inhibitors of a specific enzyme in a signaling pathway, the logical relationship could be visualized as follows.

G Hypothetical Inhibition of a Signaling Pathway cluster_0 Signaling Cascade A External Signal B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Cellular Response E->F Inhibitor This compound Derivative Inhibitor->C

Caption: Hypothetical inhibition of a kinase in a signaling pathway by a derivative of this compound.

Application Notes and Protocols for Evaluating the Bioactivity of (1S)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1S)-Chrysanthemolactone is a natural product belonging to the lactone class of compounds. While specific bioactivities of this compound are not extensively documented, other lactones, particularly sesquiterpene lactones, have demonstrated a wide range of pharmacological effects, including anti-inflammatory, cytotoxic, and apoptosis-inducing activities.[1][2] These effects are often attributed to their ability to modulate key cellular signaling pathways, such as the NF-κB and Hedgehog pathways.[1] Therefore, a panel of cell-based assays is essential to elucidate the potential therapeutic properties of this compound.

These application notes provide detailed protocols for a selection of fundamental cell-based assays to screen for and characterize the bioactivity of this compound. The assays described herein will assess its effects on cell viability (cytotoxicity), inflammation, and apoptosis. The results from these assays can provide valuable insights for researchers, scientists, and drug development professionals to guide further investigation into the mechanisms of action and potential therapeutic applications of this compound.

I. Cytotoxicity Evaluation

A primary step in evaluating the bioactivity of a novel compound is to determine its effect on cell viability. Cytotoxicity assays are crucial for identifying potential anti-cancer properties and for establishing a safe concentration range for further in vitro studies. Here, we describe two standard colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane integrity.[3][4][5]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[3]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture a suitable cell line (e.g., HeLa, A549, or a cell line relevant to the desired therapeutic area) to approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and solvent only as a vehicle control, and untreated cells as a negative control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of MTT solvent (e.g., isopropanol (B130326) with 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

    • Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxicity of this compound (MTT Assay)

Cell LineIncubation Time (hours)IC50 (µM)
A549 (Human Lung Carcinoma)24> 100
A549 (Human Lung Carcinoma)4875.2
MCF-7 (Human Breast Adenocarcinoma)4858.9
HEK293 (Human Embryonic Kidney)48> 100
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is another method to assess cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis, making it a reliable indicator of necrosis.[5][6]

Experimental Protocol: LDH Assay

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is advisable to run the MTT and LDH assays on parallel plates from the same cell suspension for comparative analysis.

  • Collection of Supernatant:

    • After the desired incubation period with this compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (typically 50 µL) of the cell-free supernatant from each well to a new 96-well plate.[4]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol of a commercial LDH cytotoxicity assay kit.

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.[4]

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[4]

  • Data Analysis:

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which generally normalizes the sample absorbance to the spontaneous and maximum release controls.

Data Presentation: Hypothetical Cytotoxicity of this compound (LDH Assay)

Cell LineIncubation Time (hours)Concentration (µM)% Cytotoxicity
A54948258.5
A549485015.2
A5494810032.7
MCF-7482512.1
MCF-7485028.4
MCF-74810055.9

Workflow for Cytotoxicity Assays

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_mtt MTT Protocol cluster_ldh LDH Protocol cluster_analysis Data Analysis A Cell Seeding in 96-well plate B 24h Incubation (37°C, 5% CO2) A->B C Add this compound (serial dilutions) B->C D Incubate for 24, 48, or 72h C->D E MTT Assay D->E F LDH Assay D->F E1 Add MTT Reagent F1 Collect Supernatant E2 Incubate 2-4h E1->E2 E3 Add Solubilizer E2->E3 E4 Read Absorbance (570nm) E3->E4 G Calculate % Viability / % Cytotoxicity E4->G F2 Add LDH Reaction Mix F1->F2 F3 Incubate 30 min F2->F3 F4 Read Absorbance (490nm) F3->F4 F4->G H Determine IC50 Value G->H

Caption: Workflow for assessing the cytotoxicity of this compound.

II. Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in various diseases, and natural products are a rich source of anti-inflammatory agents. The following assays are designed to assess the potential of this compound to modulate inflammatory responses in vitro, specifically by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Experimental Protocol: NO Production Assay

  • Cell Seeding:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined from cytotoxicity assays) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include wells with untreated cells, cells treated with LPS only, and cells with this compound only.

    • Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 5-10 minutes.

    • A purple color will develop in the presence of nitrite.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage of NO inhibition compared to the LPS-only control.

Data Presentation: Hypothetical Inhibition of NO Production

Concentration of this compound (µM)Nitrite Concentration (µM)% Inhibition of NO Production
0 (LPS only)35.20
1028.120.2
2515.855.1
507.379.3
Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification by ELISA

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the secretion of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages.[7][8][9][10]

Experimental Protocol: Cytokine ELISA

  • Cell Seeding, Treatment, and Stimulation:

    • Follow steps 1 and 2 from the NO Production Assay protocol. The supernatant collected for the Griess test can also be used for ELISA.

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).

    • Add the substrate solution and stop the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Generate a standard curve and calculate the concentrations of TNF-α and IL-6 in the samples.

    • Determine the percentage of inhibition of cytokine production compared to the LPS-only control.

Data Presentation: Hypothetical Inhibition of Cytokine Production

Concentration of this compound (µM)TNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
0 (LPS only)2500018000
10195022.0142021.1
25110056.085052.8
5045082.032082.2

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Genes activates transcription

Caption: Simplified NF-κB signaling pathway, a potential target for lactones.

III. Apoptosis Induction Assessment

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis.[11] Compounds that can selectively induce apoptosis in cancer cells are promising therapeutic agents. This assay measures the activity of caspases, key executioners of apoptosis.[11][12][13]

Caspase-3/7 Activity Assay

This assay utilizes a substrate that, when cleaved by active caspase-3 or caspase-7, releases a fluorescent or colorimetric signal. The intensity of the signal is proportional to the level of caspase activity and, therefore, the extent of apoptosis.[13][14][15]

Experimental Protocol: Caspase-3/7 Assay

  • Cell Seeding and Treatment:

    • Seed cells (e.g., a cancer cell line like Jurkat or HeLa) in a 96-well plate (preferably black plates for fluorescence assays) at an appropriate density.

    • Incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 6, 12, or 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Assay Procedure:

    • Use a commercial Caspase-Glo® 3/7 Assay kit or similar.

    • Equilibrate the plate and reagents to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 volume ratio with the culture medium.

    • Mix gently on a plate shaker for 30 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure luminescence or fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the background reading (from wells with no cells).

    • Express the data as fold change in caspase activity relative to the untreated control.

Data Presentation: Hypothetical Caspase-3/7 Activation

Cell LineTreatment Time (hours)Concentration (µM)Fold Change in Caspase-3/7 Activity
Jurkat1201.0
Jurkat12252.1
Jurkat12504.5
Jurkat121008.2

Apoptosis Execution Pathway

Apoptosis_Pathway Apoptotic_Stimulus This compound? Initiator_Caspases Initiator Caspases (e.g., Caspase-8, 9) Apoptotic_Stimulus->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (Caspase-3, 7) Initiator_Caspases->Executioner_Caspases cleaves and activates Substrates Cellular Substrates (e.g., PARP) Executioner_Caspases->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis leads to

Caption: The central role of executioner caspases in apoptosis.

References

Application Notes and Protocols for the Large-Scale Purification of (1S)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the large-scale purification of (1S)-Chrysanthemolactone, a monoterpenoid compound with potential applications in various fields. The protocols described herein focus on scalable purification techniques, including preparative chromatography and crystallization, to obtain high-purity this compound suitable for research and development purposes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust purification strategies. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 14087-71-9[1]
Molecular Formula C₁₀H₁₆O₂[1]
Molecular Weight 168.23 g/mol [1]
Melting Point 80-83 °C[1]
Boiling Point (est.) 235.61 °C @ 760 mmHg[2]
Solubility Soluble in alcohol; sparingly soluble in water (est. 898 mg/L at 25°C)[2]
LogP (o/w) (est.) 1.720[2]

Large-Scale Purification Strategies

The purification of this compound from crude extracts or synthetic reaction mixtures on a large scale can be effectively achieved through a multi-step process involving extraction, preparative chromatography, and crystallization. The choice and sequence of these techniques will depend on the initial purity of the material and the desired final purity.

A general workflow for the purification of this compound is depicted below.

Purification_Workflow cluster_0 Upstream Processing cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Final Product Crude_Material Crude this compound (from extraction or synthesis) Chromatography Preparative Chromatography (e.g., Silica (B1680970) Gel or SFC) Crude_Material->Chromatography Loading Crystallization Crystallization Chromatography->Crystallization Concentrated Fractions Pure_Product High-Purity This compound (>99%) Crystallization->Pure_Product Isolation & Drying

Figure 1. General purification workflow for this compound.

Experimental Protocols

Protocol 1: Large-Scale Preparative Chromatography

Preparative chromatography is a highly effective method for the initial purification of this compound from complex mixtures. Both normal-phase chromatography using silica gel and supercritical fluid chromatography (SFC) are viable options for chiral purification of terpene derivatives.[1]

Objective: To achieve a purity of >95% this compound from a crude extract.

Materials and Equipment:

  • Crude this compound extract

  • Silica gel (60 Å, 40-63 µm particle size)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Ethanol (B145695) (for column regeneration)[3]

  • Preparative liquid chromatography system with a suitable large-diameter column (e.g., >50 mm ID)

  • Fraction collector

  • Rotary evaporator

Methodology:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack the preparative column with the slurry to ensure a homogenous and stable packed bed.

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) at a consistent flow rate until a stable baseline is achieved.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase or a slightly stronger solvent.

    • Filter the sample solution to remove any particulate matter.

    • Load the sample onto the equilibrated column. The loading capacity will depend on the column dimensions and the complexity of the crude mixture.

  • Elution and Fraction Collection:

    • Begin the elution with the initial mobile phase.

    • Employ a step or linear gradient of increasing ethyl acetate concentration to separate the components. A typical gradient might be from 5% to 20% ethyl acetate in hexane.

    • Monitor the elution profile using a UV detector (if applicable) or by collecting fractions and analyzing them by thin-layer chromatography (TLC) or analytical HPLC.

    • Collect fractions containing the target compound.

  • Solvent Removal and Product Recovery:

    • Pool the fractions containing pure this compound.

    • Concentrate the pooled fractions under reduced pressure using a rotary evaporator to remove the solvents.

  • Column Regeneration:

    • After the run, wash the column with a strong solvent like ethanol to remove any strongly retained impurities.[3]

    • Re-equilibrate the column with the initial mobile phase for subsequent runs.

Quantitative Data (Illustrative):

ParameterValue
Column Dimensions 100 mm ID x 500 mm L
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase Hexane:Ethyl Acetate Gradient
Flow Rate 200 mL/min
Sample Loading 50 g of crude extract
Elution Gradient 5% to 20% Ethyl Acetate over 30 min
Yield (post-chromatography) 35 g (70%)
Purity (post-chromatography) ~96%
Protocol 2: Crystallization

Crystallization is an ideal final purification step to achieve high-purity this compound and to isolate the desired crystalline form. This process relies on the differential solubility of the compound and impurities in a selected solvent system.

Objective: To increase the purity of this compound from >95% to >99.5%.

Materials and Equipment:

  • Partially purified this compound (>95%)

  • Ethanol (anhydrous)

  • Methanol

  • Acetone

  • Ethyl acetate

  • Hexane

  • Jacketed glass reactor with overhead stirrer

  • Temperature control unit

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Methodology:

  • Solvent Screening (Small Scale):

    • In small vials, test the solubility of this compound in various solvents (ethanol, methanol, acetone, ethyl acetate, hexane, and binary mixtures) at room temperature and elevated temperatures.

    • Identify a solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature. Based on its known solubility in alcohol, ethanol or a mixture of ethanol and a non-polar solvent like hexane is a good starting point.

  • Large-Scale Crystallization:

    • Charge the jacketed reactor with the partially purified this compound.

    • Add the selected solvent (e.g., ethanol) to the reactor and heat the mixture with stirring until the solid is completely dissolved.

    • Slowly cool the solution at a controlled rate (e.g., 5-10 °C per hour) to induce crystallization. The formation of needle-like or isometric crystals can be influenced by the cooling rate and solvent choice.[2]

    • Once crystallization begins, maintain a slow cooling rate to allow for the growth of well-formed crystals.

    • After reaching the final temperature (e.g., 0-5 °C), hold the slurry for a period (e.g., 2-4 hours) to maximize the yield.

  • Isolation and Drying:

    • Filter the crystalline product using a Nutsche filter-dryer.

    • Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor.

    • Dry the purified crystals under vacuum at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Quantitative Data (Illustrative):

ParameterValue
Starting Material Purity 96%
Crystallization Solvent Ethanol
Dissolution Temperature 60 °C
Crystallization Temperature 5 °C
Yield (post-crystallization) 90%
Final Purity >99.5%

Logical Relationships in Purification

The success of the overall purification process depends on the logical relationship between the different stages. The initial extraction or synthesis determines the impurity profile, which in turn dictates the most effective primary purification technique. The primary purification step aims to remove the bulk of impurities, preparing the material for a final polishing step like crystallization, which is highly effective at removing closely related impurities and achieving high final purity.

Logical_Relationships Impurity_Profile Impurity Profile of Crude Material Primary_Purification Primary Purification Method Selection (e.g., Chromatography) Impurity_Profile->Primary_Purification Influences Intermediate_Purity Intermediate Purity & Impurity Profile Primary_Purification->Intermediate_Purity Determines Final_Polishing Final Polishing Method Selection (e.g., Crystallization) Intermediate_Purity->Final_Polishing Influences Final_Purity Desired Final Purity Final_Polishing->Final_Purity Achieves

Figure 2. Logical relationships in the purification strategy.

Conclusion

The protocols outlined in these application notes provide a robust framework for the large-scale purification of this compound. By combining preparative chromatography for initial cleanup with a final crystallization step, it is possible to obtain this valuable monoterpenoid at high purity levels suitable for a wide range of scientific and commercial applications. The specific parameters for each step should be optimized based on the starting material's quality and the desired final product specifications.

References

Application Notes and Protocols for the Analytical Standard: (1S)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks detailed experimental data and specific biological pathways for (1S)-Chrysanthemolactone. The following application notes and protocols are based on general principles for the analysis of monoterpenoid lactones and serve as a template for method development and validation.

Introduction to this compound

This compound is a monoterpenoid lactone, a class of organic compounds that are of interest in natural product chemistry and drug discovery. It is a chiral molecule, with the (1S) designation referring to the stereochemistry at a specific chiral center. While its biological activities are not extensively documented, related compounds from the Chrysanthemum genus are known to possess a range of pharmacological properties, including anti-inflammatory and anti-cancer effects.[1] As with many natural products, the development of a well-characterized analytical standard is crucial for accurate quantification and further investigation of its therapeutic potential.

Chemical Structure:

(Note: A 2D structure is not available in the search results, but it is a bicyclic lactone derived from chrysanthemic acid.)

Physicochemical Properties of this compound Analytical Standard

A summary of the known and estimated physicochemical properties of this compound is provided in Table 1. This information is essential for the preparation of standard solutions and for the development of analytical methods.

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₆O₂[2]
Molecular Weight 168.23 g/mol [2]
CAS Number 14087-71-9[2]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in alcohol; sparingly soluble in water (est. 898 mg/L at 25°C)[2]
logP (o/w) 1.720 (estimated)[2]
Storage Conditions Store in a cool, dry place, protected from light.General Recommendation

Experimental Protocols

The following are general protocols for the analysis of a monoterpenoid lactone like this compound. These methods should be considered as starting points and require optimization and validation for this specific analyte.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like lactones.[3][4][5]

Objective: To develop an HPLC method for the determination of the purity of a this compound analytical standard and for its quantification in research samples.

Instrumentation and Materials:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or phosphoric acid (for pH adjustment)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. The aqueous phase can be acidified with 0.1% formic acid to improve peak shape.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound analytical standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: As lactones lack a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 210 nm) should be evaluated. A PDA detector is recommended to identify the wavelength of maximum absorbance.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. For quantitative analysis, create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.

Table 2: Expected HPLC Method Validation Parameters (to be determined by the user)

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.995To be determined
Range e.g., 1 - 100 µg/mLTo be determined
Accuracy (% Recovery) 98 - 102%To be determined
Precision (% RSD) ≤ 2%To be determined
Limit of Detection (LOD) S/N ratio ≥ 3To be determined
Limit of Quantification (LOQ) S/N ratio ≥ 10To be determined
Specificity Peak purity and resolution > 1.5To be determined
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data for confident identification.[6][7][8]

Objective: To identify this compound and to profile for volatile impurities.

Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)

  • Helium (carrier gas)

  • This compound reference standard

  • Hexane (B92381) or other suitable volatile solvent (GC grade)

  • Volumetric flasks, pipettes, and GC vials

Protocol:

  • Standard and Sample Preparation: Prepare a dilute solution of the this compound standard and sample in a volatile solvent like hexane (e.g., 100 µg/mL).

  • GC-MS Conditions (Starting Point):

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split or splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Analysis: Inject the prepared solutions and acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Analysis: Identify the peak for this compound by comparing its retention time and mass spectrum with the standard. The mass spectrum should show a molecular ion peak (M+) and characteristic fragmentation patterns.[9][10][11][12][13] The fragmentation of lactones often involves the loss of CO and other neutral fragments.

Table 3: Expected GC-MS Data (to be determined by the user)

ParameterExpected ValueObserved Value
Retention Time (min) Analyte- and method-dependentTo be determined
Molecular Ion (m/z) 168To be determined
Key Fragment Ions (m/z) Dependent on fragmentation pathwayTo be determined

Mandatory Visualizations

As specific signaling pathways for this compound are not documented, the following diagrams illustrate the general workflows for the characterization and validation of a new analytical standard.

G cluster_0 Standard Preparation & Characterization cluster_1 Analytical Method Development cluster_2 Method Validation (ICH Guidelines) cluster_3 Final Standard Qualification A Synthesis / Isolation of This compound B Purification (e.g., Crystallization, Chromatography) A->B C Structural Elucidation (NMR, MS) B->C D Physicochemical Characterization (m.p., solubility) C->D E HPLC Method Development (Purity & Assay) D->E F GC-MS Method Development (Identity & Volatile Impurities) D->F G Method Optimization E->G F->G H Specificity G->H I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L M Certificate of Analysis (CoA) Generation L->M N Qualified Analytical Standard M->N

Caption: General Analytical Workflow for Characterization of a Monoterpenoid Lactone Analytical Standard.

G cluster_specificity Specificity cluster_linearity Linearity & Range cluster_accuracy Accuracy cluster_precision Precision cluster_limits Detection & Quantitation Limits start Start: HPLC Method for Quantification spec1 Analyze Blank, Placebo, and Standard start->spec1 spec2 Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->spec2 spec_res Peak Purity & Resolution Assessment spec1->spec_res spec2->spec_res lin1 Prepare Standards at 5-7 Concentrations spec_res->lin1 lin2 Inject and Measure Peak Areas lin1->lin2 lin_res Regression Analysis (r² ≥ 0.995) lin2->lin_res acc1 Spike Placebo at 3 Levels (e.g., 80%, 100%, 120%) lin_res->acc1 acc2 Analyze in Triplicate acc1->acc2 acc_res % Recovery Calculation (98-102%) acc2->acc_res prec1 Repeatability (Intra-day) n=6 at 100% acc_res->prec1 prec2 Intermediate Precision (Inter-day, different analyst/instrument) acc_res->prec2 prec_res % RSD Calculation (≤ 2%) prec1->prec_res prec2->prec_res lim1 Based on Signal-to-Noise (LOD S/N ≥ 3, LOQ S/N ≥ 10) prec_res->lim1 lim_res Verify with Dilute Standards lim1->lim_res end Validated Method lim_res->end

Caption: General Method Validation Workflow for a Quantitative HPLC Assay.

References

Application Notes and Protocols: (1S)-Chrysanthemolactone in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-Chrysanthemolactone is a chiral building block belonging to the family of irregular monoterpenes. It is structurally related to chrysanthemic acid, which forms the acidic core of pyrethrins (B594832), a class of natural insecticides with low mammalian toxicity.[1][2] While the chiral cyclopropane (B1198618) scaffold of this compound presents it as a potentially valuable starting material for the stereoselective synthesis of various natural products, a comprehensive review of current scientific literature reveals that its application is predominantly focused on the synthesis of its corresponding acid, (1S)-cis-chrysanthemic acid, and subsequent derivatives for the preparation of pyrethroid insecticides.

These application notes provide a detailed overview of the primary application of this compound's derivatives in the synthesis of pyrethrin-type natural products and their analogues. The protocols described herein are based on established synthetic routes for pyrethroids, focusing on the key transformations involving the chrysanthemic acid backbone.

Core Application: Synthesis of Pyrethrin Analogues

The primary synthetic utility of chrysanthemic acid isomers, which can be derived from their corresponding lactones, lies in their esterification with various chiral alcohols (rethrolones) to produce pyrethrins and synthetic pyrethroids.[3][4] These compounds are potent insecticides widely used in agriculture and public health.[2] The general synthetic approach involves the conversion of chrysanthemic acid to a more reactive acyl donor, such as an acyl chloride, followed by esterification.

Logical Workflow for Pyrethrin Synthesis

The following diagram illustrates the general workflow from a chrysanthemic acid isomer to a pyrethrin-type natural product.

G A This compound B Hydrolysis A->B C (1S)-cis-Chrysanthemic Acid B->C D Activation (e.g., with SOCl₂) C->D E (1S)-cis-Chrysanthemoyl Chloride D->E G Esterification E->G F Rethrolone (Chiral Alcohol) F->G H Pyrethrin Analogue G->H

Caption: General synthetic workflow from this compound to a Pyrethrin Analogue.

Quantitative Data

The synthesis of pyrethroid insecticides involves multiple steps, and the yields can vary depending on the specific substrates and reaction conditions. The following table summarizes representative yields for the key transformations in the synthesis of pyrethrin analogues from chrysanthemic acid.

StepTransformationReactantsProductRepresentative Yield (%)Reference
1Acid Chloride FormationChrysanthemic Acid, Thionyl ChlorideChrysanthemoyl Chloride>95 (crude)[4]
2EsterificationChrysanthemoyl Chloride, PyrethrolonePyrethrin I60-80[3]
3EsterificationChrysanthemoyl Chloride, CineroloneCinerin I60-80[3]
4EsterificationChrysanthemoyl Chloride, JasmoloneJasmolin I60-80[3]

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of pyrethrin analogues, derived from chrysanthemic acid. These protocols are based on established chemical transformations and should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Preparation of Chrysanthemoyl Chloride

Objective: To convert chrysanthemic acid into its more reactive acid chloride for subsequent esterification.

Materials:

  • (1R,3R)-trans-Chrysanthemic acid (or other isomers)

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (B28343)

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap

  • Magnetic stirrer and heating mantle

Procedure:

  • In a fume hood, dissolve chrysanthemic acid (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude chrysanthemoyl chloride is typically used in the next step without further purification.[4]

Protocol 2: Esterification with a Rethrolone (General Procedure)

Objective: To form the ester linkage between chrysanthemoyl chloride and a chiral alcohol (rethrolone) to produce a pyrethrin analogue.

Materials:

  • Crude chrysanthemoyl chloride (from Protocol 1)

  • A rethrolone (e.g., pyrethrolone, cinerolone) (1.0 eq)

  • Anhydrous pyridine (B92270) or other suitable base

  • Anhydrous diethyl ether or dichloromethane

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a fume hood, dissolve the rethrolone (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude chrysanthemoyl chloride (1.0 eq) in anhydrous diethyl ether to the cooled rethrolone solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired pyrethrin analogue.[3]

Signaling Pathways and Biological Activity

Pyrethrins and synthetic pyrethroids exert their insecticidal activity by targeting the voltage-gated sodium channels in the nervous systems of insects.[2] This interaction disrupts normal nerve function, leading to paralysis and death. The diagram below illustrates this mechanism of action.

G A Pyrethroid Insecticide B Voltage-Gated Sodium Channel (in Insect Nerve Cell Membrane) A->B targets C Binding to the Channel D Modification of Channel Gating C->D E Prolonged Channel Opening D->E F Persistent Sodium Ion Influx E->F G Repetitive Firing of Neurons F->G H Nerve Paralysis G->H I Insect Death H->I

Caption: Mechanism of action of pyrethroid insecticides on insect voltage-gated sodium channels.

While the direct application of this compound in the synthesis of a wide array of natural products appears limited based on current literature, its role as a precursor to chrysanthemic acid isomers is crucial for the production of pyrethrin-based insecticides. The protocols and data presented provide a foundational understanding for researchers interested in the synthesis and derivatization of this important class of natural products. Further research may yet uncover broader synthetic applications for the versatile chiral scaffold of this compound.

References

Application Note: Quantitative Analysis of (1S)-Chrysanthemolactone in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (1S)-Chrysanthemolactone is a monoterpenoid lactone that can be isolated from various plant species, including certain types of Chrysanthemum.[1][2] As a natural product, its quantification in plant extracts is crucial for phytochemical studies, quality control of herbal products, and investigation of its potential biological activities. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the analysis of such compounds in complex plant matrices.[3][4][5] This application note presents a detailed protocol for the detection and quantification of this compound in plant extracts using a triple quadrupole LC-MS/MS system.

Experimental Protocols

1. Sample Preparation and Extraction

Efficient extraction is a critical first step for accurate quantification.[6][7] A simple methanol-based extraction is described below, which is effective for a wide range of phytochemicals.[5]

  • Materials:

    • Plant tissue (e.g., leaves, flowers), dried and ground to a fine powder.

    • Methanol (B129727) (HPLC or LC-MS grade).

    • Deionized water.

    • 0.22 µm syringe filters (e.g., PTFE or PVDF).

    • Vortex mixer.

    • Centrifuge.

  • Protocol:

    • Weigh 100 mg of the homogenized, dried plant powder into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% methanol in water (v/v).

    • Vortex the mixture vigorously for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the solid material.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The separation and detection are performed using a UHPLC system coupled to a triple quadrupole mass spectrometer. The parameters provided are based on typical methods for terpene lactone analysis and should be optimized for the specific instrumentation used.[8][9]

  • Liquid Chromatography (LC) Conditions:

    • System: UHPLC or HPLC system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[9]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Gradient Elution:

      • 0-1 min: 30% B

      • 1-7 min: 30% to 95% B

      • 7-9 min: 95% B

      • 9.1-12 min: 30% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.[10]

    • Column Temperature: 40°C.[10][11]

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • System: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Ion Spray Voltage: +4500 V.

    • Source Temperature: 500°C.

    • Collision Gas: Argon.

    • Data Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for this compound:

    • Molecular Formula: C₁₀H₁₆O₂

    • Molecular Weight: 168.23 g/mol [1]

    • Precursor Ion ([M+H]⁺): m/z 169.2

    • Proposed Product Ions: Based on common fragmentation patterns of terpene lactones, product ions are generated from neutral losses or ring cleavage.[12][13]

      • Transition 1 (Quantitative): 169.2 → 113.1 (Loss of C₃H₄O)

      • Transition 2 (Qualitative): 169.2 → 95.1 (Loss of C₃H₄O + H₂O)

Data Presentation

The performance of the method should be validated according to established guidelines. The following table summarizes representative quantitative data expected for this type of analysis, based on typical performance for similar compounds.[5][8][10][11]

ParameterThis compound
Linear Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD)0.5 ng/mL (ppb)
Limit of Quantification (LOQ)1.0 ng/mL (ppb)
Precision (%RSD)< 15%
Accuracy / Recovery90 - 110%

Mandatory Visualization

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway cluster_products Collision-Induced Dissociation (CID) precursor This compound Precursor Ion [M+H]⁺ m/z 169.2 prod1 Product Ion (Quantitative) m/z 113.1 precursor->prod1 Loss of C₃H₄O prod2 Product Ion (Qualitative) m/z 95.1 precursor->prod2 Further Loss

Caption: Proposed MS/MS fragmentation of this compound in positive ESI mode.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1S)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (1S)-Chrysanthemolactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through the acid-catalyzed intramolecular cyclization, or lactonization, of cis-(1S)-chrysanthemic acid. This process involves the protonation of the double bond in the isobutenyl side chain, followed by the nucleophilic attack of the carboxylic acid group to form the five-membered lactone ring. This reaction is often used in industrial processes to separate the cis- and trans-isomers of chrysanthemic acid, as the cis-isomer readily forms the lactone while the trans-isomer does not.

Q2: What are the recommended acid catalysts for the lactonization reaction?

A2: A variety of acid catalysts can be employed for this reaction. The choice of catalyst can influence reaction time and yield. Commonly used catalysts include:

  • Mineral Acids: Dilute sulfuric acid is a common choice.

  • Organic Acids: Maleic acid has been demonstrated to be effective.

  • Lewis Acids: While less common for this specific transformation, Lewis acids can also catalyze intramolecular cyclizations.

The selection of the catalyst should be based on factors such as desired reaction kinetics, ease of workup, and compatibility with the solvent system.

Q3: What are the typical reaction conditions?

A3: The lactonization is typically carried out by heating the cis-chrysanthemic acid in the presence of an acid catalyst. A specific example involves refluxing a mixture of (±)-cis-chrysanthemic acid and (±)-iso-cis-chrysanthemic acid with water and a catalytic amount of maleic acid for several hours. Anhydrous conditions have also been reported to be effective for the selective lactonization of the cis-isomer.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the lactonization can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (cis-chrysanthemic acid) and the appearance of the product (this compound).

Q5: How is the this compound product isolated and purified?

A5: After the reaction is complete, the mixture is typically cooled and extracted with an organic solvent such as ether. The organic layer is then washed to remove the acid catalyst and any remaining unreacted starting material. A common workup involves washing with an aqueous solution of a weak base, like sodium bicarbonate, to remove acidic components. The organic layer is then dried and the solvent is evaporated to yield the crude lactone. Further purification can be achieved through distillation or column chromatography.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The acid catalyst may be old or decomposed. 2. Insufficient Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 3. Incorrect Starting Material: Ensure you are using the cis-isomer of chrysanthemic acid. The trans-isomer will not readily cyclize. 4. Presence of Inhibitors: Impurities in the starting material or solvent could be inhibiting the reaction.1. Use a fresh or properly stored acid catalyst. 2. Increase the reaction temperature, potentially to reflux, while monitoring for decomposition. 3. Verify the stereochemistry of your starting material using appropriate analytical techniques (e.g., NMR, GC). 4. Purify the starting material and use high-purity, dry solvents.
Formation of Side Products/Impurities 1. Decomposition at High Temperatures: Prolonged heating or excessively high temperatures can lead to degradation of the product or starting material. 2. Rearrangement Reactions: Under strongly acidic conditions, rearrangements of the cyclopropane (B1198618) ring or other parts of the molecule can occur. 3. Polymerization: The double bond in the starting material or product may be susceptible to acid-catalyzed polymerization.1. Optimize the reaction time and temperature. Use the minimum effective temperature and monitor the reaction to avoid prolonged heating after completion. 2. Use a milder acid catalyst or a lower concentration of the catalyst. 3. Control the reaction temperature and consider using a lower concentration of the starting material.
Difficulty in Isolating the Product 1. Incomplete Extraction: The product may not be fully extracted from the aqueous layer during workup. 2. Emulsion Formation: The presence of certain impurities can lead to the formation of stable emulsions during the extraction process. 3. Product Volatility: The lactone may be volatile and lost during solvent evaporation.1. Perform multiple extractions with the organic solvent to ensure complete recovery. 2. Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. Centrifugation can also be effective. 3. Use a rotary evaporator with controlled temperature and pressure to remove the solvent. Avoid using a high vacuum or excessive heat.
Product is Contaminated with Starting Material 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Inefficient Purification: The workup and purification steps may not be sufficient to remove all the unreacted starting material.1. Extend the reaction time or increase the catalyst loading. Monitor the reaction by TLC or GC to ensure completion. 2. During the workup, ensure thorough washing with a basic solution (e.g., saturated sodium bicarbonate) to remove the acidic starting material. If necessary, purify the product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Lactonization of Chrysanthemic Acid Derivatives

CatalystSolventTemperature (°C)Reaction Time (h)Reported YieldReference
Maleic AcidWaterReflux5Not QuantifiedPatent Data
Sulfuric AcidAnhydrousNot SpecifiedNot SpecifiedNot QuantifiedPatent Data

Experimental Protocols

Protocol 1: Acid-Catalyzed Lactonization using Maleic Acid

This protocol is adapted from a patented procedure for the lactonization of a mixture of cis- and iso-cis-chrysanthemic acids.

Materials:

  • (±)-cis-Chrysanthemic acid and (±)-iso-cis-chrysanthemic acid mixture

  • Maleic acid (catalytic amount)

  • Water

  • Diethyl ether (or other suitable organic solvent)

  • 5% aqueous solution of sodium hydroxide (B78521)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Combine the mixture of (±)-cis-chrysanthemic acid and (±)-iso-cis-chrysanthemic acid, water, and a catalytic amount of maleic acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux with stirring for 5 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the reaction mixture three times with diethyl ether.

  • Combine the organic extracts and wash them with a 5% aqueous solution of sodium hydroxide to remove unreacted acid.

  • Further wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (±)-dihydrochrysanthemolactone.

  • The crude product can be further purified by distillation or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification start Combine Reactants: - Chrysanthemic Acid - Water - Maleic Acid reflux Reflux for 5h start->reflux monitor Monitor by TLC/GC reflux->monitor extract Extract with Diethyl Ether (3x) monitor->extract wash_naoh Wash with 5% NaOH extract->wash_naoh wash_bicarb Wash with Sat. NaHCO3 wash_naoh->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate purify Distillation or Column Chromatography evaporate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Inactive Catalyst start->cause1 cause2 Incorrect Starting Material (trans-isomer) start->cause2 cause3 Suboptimal Reaction Conditions (Temp, Time) start->cause3 solution1 Use Fresh Catalyst cause1->solution1 solution2 Verify Starting Material Stereochemistry cause2->solution2 solution3 Optimize Temperature and Reaction Time cause3->solution3

Caption: Troubleshooting logic for low yield in this compound synthesis.

Troubleshooting low enantiomeric excess in (1S)-Chrysanthemolactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (1S)-Chrysanthemolactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the asymmetric synthesis of this important chiral lactone.

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess (ee) is a common challenge in the synthesis of this compound, which is typically achieved via an intramolecular cyclopropanation of a suitable allylic diazoacetate catalyzed by a chiral transition metal complex, most commonly a dirhodium(II) carboxylate. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal enantioselectivity.

Visualizing the Troubleshooting Workflow

The following workflow provides a structured approach to diagnosing and resolving issues of low enantiomeric excess.

G cluster_start cluster_analysis Initial Analysis cluster_investigation Systematic Investigation cluster_optimization Optimization & Resolution cluster_end start Low Enantiomeric Excess Observed confirm_ee 1. Confirm Enantiomeric Excess (Chiral HPLC/GC) start->confirm_ee catalyst 2. Catalyst Integrity - Purity - Activity - Loading confirm_ee->catalyst If ee is confirmed low reagents 3. Reagent & Solvent Purity - Diazoacetate precursor - Solvents (anhydrous) catalyst->reagents conditions 4. Reaction Conditions - Temperature - Concentration - Addition Rate reagents->conditions optimize 5. Systematic Optimization - Catalyst/Ligand Screening - Solvent Screening - Temperature Variation conditions->optimize If issues persist purification 6. Post-Synthesis Purification (e.g., Chiral Chromatography) conditions->purification Consider as an option end High Enantiomeric Excess Achieved optimize->end purification->end

Caption: A stepwise guide to troubleshooting low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess is consistently low. Where should I start troubleshooting?

Consistently low enantiomeric excess often points to a systematic issue with one of the core components of the reaction. Here’s a prioritized checklist:

  • Catalyst Integrity : The chiral catalyst is the most critical factor for enantioselectivity.

    • Purity and Activity : Ensure the dirhodium(II) catalyst is of high purity and has not degraded. Older catalysts or those exposed to air and moisture can lose activity and selectivity. Consider purchasing a new batch or repurifying the existing one.

    • Catalyst Loading : While higher catalyst loading doesn't always improve ee, too low a concentration can be detrimental. Verify that you are using the recommended catalyst loading (typically 0.5-5 mol%).

  • Reagent and Solvent Purity : Impurities can interfere with the chiral environment of the catalyst.

    • Diazoacetate Precursor : The purity of the allylic diazoacetate is crucial. Impurities from its synthesis can poison the catalyst. Ensure it is freshly prepared and purified before use.

    • Solvents : Use anhydrous, high-purity solvents. Water and other protic impurities can react with the catalyst and the carbene intermediate, leading to non-selective pathways.

  • Reaction Conditions : The reaction environment plays a significant role in the stereochemical outcome.

    • Temperature : Many asymmetric cyclopropanations are highly sensitive to temperature. Lowering the reaction temperature often improves enantioselectivity by favoring the transition state leading to the desired enantiomer.

    • Concentration : Reactions run at very high concentrations may exhibit reduced enantioselectivity. Adhere to the concentrations reported in established protocols.

    • Rate of Addition : Slow addition of the diazoacetate solution to the catalyst mixture is often critical to maintain a low concentration of the reactive carbene intermediate, which can minimize side reactions and improve enantioselectivity.

Q2: How can I accurately determine the enantiomeric excess of my this compound?

Accurate determination of enantiomeric excess is essential for evaluating the success of your synthesis. The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC) : This is the preferred method for separating and quantifying the enantiomers of chrysanthemolactone. A chiral stationary phase (CSP) is used to achieve separation.

  • Chiral Gas Chromatography (GC) : If the product is sufficiently volatile, chiral GC can also be an effective method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) : This technique can be used to differentiate the signals of the two enantiomers in the NMR spectrum. A chiral solvating agent is added to the NMR sample, which forms diastereomeric complexes with the enantiomers, leading to separate signals.

Analytical Technique Principle Typical Application
Chiral HPLCDifferential interaction with a chiral stationary phase.Quantitative determination of enantiomeric excess.
Chiral GCSeparation based on volatility and interaction with a chiral stationary phase.Analysis of volatile derivatives.
NMR with CSAsFormation of diastereomeric complexes leading to distinct NMR signals.Qualitative and quantitative analysis of enantiomeric ratios.
Q3: Could the choice of chiral ligand on the rhodium catalyst be the issue?

Absolutely. The structure of the chiral ligand coordinated to the rhodium center is the primary determinant of enantioselectivity. Different substrates may require different ligands to achieve high ee. For the synthesis of chrysanthemolactone and related structures, chiral dirhodium(II) carboxylates are commonly employed. If you are experiencing low ee with a particular catalyst, consider screening other commercially available or literature-reported chiral rhodium catalysts.

Q4: Are there any common side reactions that can lower the yield and enantiomeric excess?

Yes, several side reactions can compete with the desired intramolecular cyclopropanation:

  • Dimerization of the Diazo Compound : This is a common side reaction, especially at higher concentrations of the diazoacetate.

  • C-H Insertion : The carbene intermediate can potentially undergo insertion into C-H bonds, leading to byproducts.

  • Solvent Insertion : If the solvent has reactive C-H or O-H bonds, the carbene may react with the solvent.

  • Racemization : While less common for the cyclopropane (B1198618) product itself, racemization of intermediates or the final product under certain workup or purification conditions could be a possibility.

To minimize these side reactions, it is crucial to maintain a low concentration of the diazo compound through slow addition and to use non-reactive, anhydrous solvents.

Q5: Can I improve the enantiomeric excess of my product after the reaction is complete?

Yes, if you have a product with low to moderate enantiomeric excess, you may be able to improve it through purification:

  • Preparative Chiral HPLC : This is a direct method to separate the enantiomers and isolate the desired this compound in high enantiomeric purity.

  • Crystallization : If the product is crystalline, diastereomeric resolution through crystallization with a chiral resolving agent can be an effective method for enriching the desired enantiomer.

Experimental Protocols

General Protocol for Asymmetric Intramolecular Cyclopropanation

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

  • Catalyst Preparation : To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral dirhodium(II) catalyst (1 mol%).

  • Solvent Addition : Add anhydrous dichloromethane (B109758) (or another suitable solvent) to achieve the desired reaction concentration (typically 0.1 M).

  • Reaction Initiation : Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Diazoacetate Addition : Slowly add a solution of the allylic diazoacetate in the same anhydrous solvent to the catalyst solution over a period of several hours using a syringe pump.

  • Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Workup : Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the chrysanthemolactone.

  • Enantiomeric Excess Determination : Determine the enantiomeric excess of the purified product using chiral HPLC or GC.

Example Chiral HPLC Conditions for Enantiomeric Excess Determination

The following are example conditions and should be optimized for your specific system:

  • Column : A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase : A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at an appropriate wavelength (e.g., 210 nm).

  • Temperature : 25 °C.

Under these conditions, the two enantiomers of chrysanthemolactone should be resolved into two separate peaks, allowing for the calculation of the enantiomeric excess based on their respective peak areas.

Overcoming challenges in the purification of (1S)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (1S)-Chrysanthemolactone. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this chiral lactone.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting the purification of this compound?

Before commencing purification, it is crucial to have a thorough understanding of the compound's physicochemical properties. This compound is soluble in alcohol and has limited solubility in water (approximately 898 mg/L at 25°C)[1]. Sample preparation is a critical first step and should involve extraction, and potentially concentration, of the analyte from the sample matrix to reduce interferences during chromatography. It is also advisable to filter all samples and buffers before use to prevent column clogging.

Q2: Which chromatographic techniques are most suitable for the purification of this compound?

Given that this compound is a chiral molecule, enantioselective chromatography is the method of choice for its analysis and purification. High-Performance Liquid Chromatography (HPLC) is a dominant technique in pharmaceutical analysis for its high sensitivity and accuracy[2]. For preparative scale purification, the choice of stationary and mobile phases should be scalable. Gas Chromatography (GC) may also be a viable option for this volatile compound[2].

Q3: How can I assess the purity of my final this compound product?

A multi-faceted analytical approach is recommended for comprehensive purity assessment. Techniques such as HPLC, GC, and Nuclear Magnetic Resonance (NMR) Spectroscopy are primary methods for evaluating the purity of organic molecules. For unambiguous identification of any unknown impurities, hyphenated techniques like GC-Mass Spectrometry (GC-MS) and LC-Mass Spectrometry (LC-MS) are the methods of choice[2].

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Poor Peak Shape in HPLC Inappropriate mobile phase composition.Optimize the mobile phase. For reverse-phase chromatography, adjust the ratio of organic solvent to water.
Column overload.Reduce the sample concentration or injection volume.
Presence of interfering substances in the sample.Improve the sample preparation procedure, for example, by using solid-phase extraction (SPE) for cleanup.
Column degradation.Use a guard column to protect the analytical column. If necessary, replace the column.
Low Recovery of this compound Compound instability during processing.For sensitive compounds, consider performing the purification at a lower temperature.
Inefficient extraction from the initial matrix.Optimize the extraction solvent and conditions (e.g., pH, temperature).
Adsorption of the compound to tubing or collection vessels.Use inert materials for tubing and collection vials.
Co-elution with Impurities Insufficient chromatographic resolution.Modify the chromatographic method. This could involve changing the stationary phase, mobile phase composition, or temperature.
Gradient slope is too steep in gradient elution HPLC.Optimize the gradient profile to improve the separation of closely eluting compounds.
Difficulty in Removing Solvent from Purified Fractions Use of non-volatile buffers or salts in the mobile phase.When possible, use volatile buffers (e.g., ammonium (B1175870) formate, ammonium acetate) to simplify solvent removal.
Large volumes of collected fractions.Concentrate the fractions using techniques like rotary evaporation, taking care to avoid compound degradation.

Experimental Protocols

Detailed methodologies for key analytical experiments are provided below.

Protocol 1: HPLC Purity Assessment of this compound
  • Instrumentation: HPLC system equipped with a UV detector and a chiral stationary phase column (e.g., a polysaccharide-based column).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used for chiral separations of similar compounds. The exact ratio should be optimized to achieve the best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Sample Preparation: Dissolve a known amount of the purified compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: GC-MS Analysis for Impurity Identification
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of small, relatively non-polar molecules (e.g., a 5% phenyl-methylpolysiloxane column).

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split injection mode is typically used.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis: Identify impurities by comparing their mass spectra with libraries of known compounds (e.g., NIST).

Visualizations

The following diagrams illustrate key workflows and logical relationships in the purification and analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Purity Analysis raw_material Raw Material (e.g., Plant Extract or Synthetic Mixture) extraction Extraction raw_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration chromatography Preparative Chromatography (e.g., HPLC) concentration->chromatography fraction_collection Fraction Collection chromatography->fraction_collection purity_assessment Purity Assessment (e.g., HPLC, GC) fraction_collection->purity_assessment impurity_id Impurity Identification (e.g., LC-MS, GC-MS) purity_assessment->impurity_id final_product Purified This compound impurity_id->final_product

Caption: Experimental Workflow for this compound Purification.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_recovery Low Recovery cluster_purity Purity Issues start Problem Encountered During Purification poor_peak Poor Peak Shape start->poor_peak low_recovery Low Product Recovery start->low_recovery low_purity Low Purity start->low_purity check_mobile_phase Optimize Mobile Phase poor_peak->check_mobile_phase check_loading Reduce Sample Load poor_peak->check_loading check_column Check Column Health poor_peak->check_column solution Solution Implemented check_mobile_phase->solution check_loading->solution check_column->solution check_stability Assess Compound Stability (e.g., lower temperature) low_recovery->check_stability check_extraction Optimize Extraction low_recovery->check_extraction check_stability->solution check_extraction->solution optimize_separation Optimize Chromatographic Separation low_purity->optimize_separation improve_sample_prep Improve Sample Cleanup low_purity->improve_sample_prep optimize_separation->solution improve_sample_prep->solution

Caption: Troubleshooting Logic for Purification Challenges.

References

Technical Support Center: Synthesis of Chrysanthemic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of chrysanthemic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of chrysanthemic acid derivatives?

A1: The most prevalent side reactions include:

  • Cis/Trans Isomerization (Epimerization): The interconversion between the cis and trans isomers of the cyclopropane (B1198618) ring is a common issue. Often, the trans isomer is the more biologically active and desired product.

  • Racemization: Chrysanthemic acid has two chiral centers, leading to four possible stereoisomers. Syntheses can often result in racemic mixtures, and controlling or correcting the stereochemistry is a critical challenge.

  • Ester Hydrolysis: If the desired product is a chrysanthemate ester, hydrolysis of the ester bond back to the carboxylic acid can occur, particularly in the presence of water and acid or base catalysts.

  • Decomposition and Rearrangement: Under certain conditions, such as exposure to UV light, the cyclopropane ring can undergo cleavage, leading to fragmentation or rearrangement into byproducts like lactones.[1]

  • Side reactions during esterification: When synthesizing chrysanthemate esters, side reactions associated with the chosen esterification method can occur. For instance, in Fischer esterification, the reaction may not go to completion due to the presence of water, and at high temperatures, polymerization or other side reactions involving the double bond in the isobutenyl group can be observed.[2]

Q2: Why is controlling the stereochemistry (cis/trans and optical isomers) so important?

A2: The insecticidal activity of pyrethroid esters is highly dependent on their stereochemistry. Generally, esters derived from the (+)-trans-chrysanthemic acid exhibit significantly higher insecticidal activity than those from the other isomers.[3] Therefore, synthetic strategies often focus on maximizing the yield of the desired (+)-trans isomer or include steps to convert other isomers into this form.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Trans-Isomer (High Cis-Isomer Content)

Problem: The synthesis results in a mixture of cis and trans isomers, with a low proportion of the desired trans product.

Possible Causes:

  • The synthetic route inherently produces a mixture of isomers.

  • Reaction conditions are not optimized for the formation of the trans isomer.

Solutions:

  • Epimerization of Cis-Isomers to Trans-Isomers: The cis-isomer of a chrysanthemate ester can be converted to the more stable trans-isomer through epimerization at the C3 position of the cyclopropane ring using a Lewis acid catalyst.

    • Methodology: Treat the mixture of chrysanthemate esters with a Lewis acid such as iron(III) chloride, aluminum chloride, or boron trifluoride-etherate in an inert solvent.[4][5]

    Table 1: Effect of Lewis Acid on Epimerization of Ethyl Chrysanthemate

CatalystStarting cis:trans RatioFinal cis:trans RatioReference
Iron(III) Chloride70:308.1:91.9[4]
Aluminum Chloride70:3012:88[5]
  • Selective Hydrolysis: The trans-chrysanthemate ester can be hydrolyzed at a faster rate than the cis-ester. This allows for the separation of the desired trans-chrysanthemic acid from the unreacted cis-ester.

    • Methodology: React a mixture of alkyl trans- and cis-chrysanthemates with an alkali metal hydroxide (B78521) or alcoholate in an amount equimolar or less than the trans-isomer. The resulting trans-chrysanthemic acid can be separated from the unreacted cis-ester.

Issue 2: Undesired Enantiomer is Produced, Lowering the Yield of the Active Isomer

Problem: The synthesis produces a racemic mixture, and the biologically inactive (-)-isomer needs to be converted to the active (+)-isomer.

Possible Causes:

  • Non-stereoselective synthesis.

  • Resolution of enantiomers leaves a significant amount of the undesired enantiomer.

Solutions:

  • Racemization of Optically Active Chrysanthemic Acid: The undesired (-)-isomer can be racemized to a (±)-mixture, from which the desired (+)-isomer can be re-isolated. This is often achieved by using a boron bromide or aluminum bromide compound, sometimes in the presence of a radical initiator like an azo compound or an organic hydroperoxide.[6][7][8]

    Table 2: Racemization of (-)-cis-Chrysanthemic Acid

ReagentsSolventTemperature (°C)Resulting Isomer CompositionReference
Aluminum BromideDioxane15-20(+)-cis: 2.3%, (-)-cis: 2.4%, (+)-trans: 45.6%, (-)-trans: 49.7%[6]
Aluminum Bromide, t-butyl hydroperoxideDioxane15-20(+)-cis: 3.3%, (-)-cis: 4.2%, (+)-trans: 46.2%, (-)-trans: 46.2%[6]
Boron Tribromiden-hexane15Racemic mixture[7]
Issue 3: Low Yield During Esterification of Chrysanthemic Acid

Problem: The esterification of chrysanthemic acid with an alcohol proceeds with low conversion.

Possible Causes:

  • Equilibrium Limitation (Fischer Esterification): The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.

  • Steric Hindrance: Chrysanthemic acid is a sterically hindered carboxylic acid, which can slow down the reaction rate.

  • Inadequate Catalyst: Insufficient or inactive acid catalyst.

  • Low Reaction Temperature or Time: The reaction may not have reached completion.

Solutions:

  • Removal of Water: To drive the equilibrium towards the products in a Fischer esterification, remove water as it is formed. This can be achieved by:

    • Using a Dean-Stark apparatus with an azeotroping solvent like toluene (B28343).[9]

    • Adding a dehydrating agent such as molecular sieves.

  • Use of Excess Alcohol: Employing the alcohol as the solvent or in large excess can shift the equilibrium to favor ester formation.

  • Alternative Esterification Methods: For acid-sensitive substrates or to avoid the equilibrium limitations of Fischer esterification, consider other methods:

    • Acid Chloride Formation: Convert chrysanthemic acid to chrysanthemoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.[9]

    • Steglich Esterification: Use a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine).

Experimental Protocols

Protocol 1: Epimerization of Ethyl (±)-cis-Chrysanthemate to Ethyl (±)-trans-Chrysanthemate

Objective: To convert the cis-isomer of ethyl chrysanthemate to the trans-isomer.

Materials:

  • Ethyl chrysanthemate (mixture of cis and trans isomers)

  • Iron(III) chloride (anhydrous)

  • n-heptane (anhydrous)

  • Toluene

  • Aqueous sodium hydroxide solution (20%)

  • Dilute sulfuric acid

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve racemic ethyl chrysanthemate (e.g., 2.0 g with a cis:trans ratio of 70:30) in anhydrous n-heptane (18.0 g).[4]

  • Add anhydrous iron(III) chloride (0.65 g) to the mixture.[4]

  • Stir the resulting mixture at 70°C for 3 hours.[4]

  • After the reaction, cool the mixture and add water to decompose and remove the iron(III) chloride.

  • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude trans-rich ethyl chrysanthemate.

  • For hydrolysis to the acid, mix the crude ester with a 20% aqueous sodium hydroxide solution and heat at 100°C for 2.5 hours.[4]

  • After cooling, extract any neutral material with toluene.

  • Acidify the aqueous layer with dilute sulfuric acid and extract the product with toluene.

  • Wash the toluene layer with water, dry, and concentrate to obtain trans-rich chrysanthemic acid. The isomeric ratio can be determined by gas chromatography.[4]

Protocol 2: Racemization of (-)-cis-Chrysanthemic Acid

Objective: To racemize an optically active isomer of chrysanthemic acid to obtain a racemic mixture that can be used for the re-isolation of the desired enantiomer.

Materials:

  • (-)-cis-chrysanthemic acid

  • Dioxane (anhydrous)

  • Aluminum bromide

  • Water

  • Hexane (B92381)

  • Dilute hydrochloric acid

Procedure:

  • Under a nitrogen atmosphere, charge a flask with (-)-cis-chrysanthemic acid (2.0 g) and anhydrous dioxane (17.5 g).[6]

  • Prepare a solution of aluminum bromide (0.63 g) in dioxane (0.5 g) and add it to the flask at 15-20°C with stirring.[6]

  • Stir the reaction mixture for 30 minutes.[6]

  • Quench the reaction by adding water (0.5 g) with stirring.

  • Concentrate the solution under reduced pressure.

  • Add hexane to the residue and wash the solution with dilute hydrochloric acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the racemized chrysanthemic acid. The composition of the isomers can be analyzed by gas chromatography.[6]

Visualizations

Isomerization_and_Racemization cluster_isomers Chrysanthemic Acid Stereoisomers cluster_processes Troubleshooting Processes cis_plus (+)-cis epimerization Epimerization (e.g., Lewis Acid) cis_plus->epimerization cis/trans interconversion cis_minus (-)-cis cis_minus->epimerization cis/trans interconversion racemization Racemization (e.g., AlBr3) cis_minus->racemization Undesired Isomer trans_plus (+)-trans (Desired Active Isomer) trans_minus (-)-trans trans_minus->racemization Undesired Isomer epimerization->trans_plus epimerization->trans_minus racemization->cis_plus Forms Racemic Mixture racemization->cis_minus racemization->trans_plus racemization->trans_minus

Caption: Relationship between stereoisomers and troubleshooting processes.

Esterification_Troubleshooting start Low Yield in Chrysanthemate Ester Synthesis check_equilibrium Is Fischer Esterification being used? start->check_equilibrium remove_water Action: Remove Water (Dean-Stark or dehydrating agent) check_equilibrium->remove_water Yes check_conditions Check Reaction Conditions (Time, Temp) check_equilibrium->check_conditions No excess_alcohol Action: Use Excess Alcohol remove_water->excess_alcohol end Improved Yield remove_water->end excess_alcohol->check_conditions excess_alcohol->end increase_time_temp Action: Increase Reaction Time and/or Temperature check_conditions->increase_time_temp Suboptimal alternative_methods Consider Alternative Methods: - Acid Chloride Formation - Steglich Esterification check_conditions->alternative_methods Optimal, still low yield increase_time_temp->end alternative_methods->end

Caption: Troubleshooting workflow for low yield in esterification.

Side_Reactions_Overview cluster_side_reactions Potential Side Reactions reactants Chrysanthemic Acid + Alcohol desired_product Desired Chrysanthemate Ester ((+)-trans) reactants->desired_product Desired Reaction (Esterification) isomerization Cis/Trans Isomerization reactants->isomerization During Synthesis racemization Racemization reactants->racemization During Synthesis desired_product->isomerization Post-synthesis desired_product->racemization Post-synthesis hydrolysis Ester Hydrolysis desired_product->hydrolysis Reversible decomposition Decomposition/ Rearrangement desired_product->decomposition e.g., UV light hydrolysis->reactants

Caption: Overview of desired synthesis versus common side reactions.

References

Resolving peak tailing issues in (1S)-Chrysanthemolactone chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of (1S)-Chrysanthemolactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half is broader than the front half. This can compromise resolution, accuracy, and reproducibility. This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing issues.

PeakTailingTroubleshooting start Peak Tailing Observed for this compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks physical_issues Suspect Physical/System Issues check_all_peaks->physical_issues Yes chemical_issues Suspect Chemical/Interaction Issues check_all_peaks->chemical_issues No check_connections Check for loose fittings, excessive tubing length (dead volume). physical_issues->check_connections check_frit Inspect/replace column inlet frit. check_connections->check_frit solution Peak Shape Improved check_connections->solution check_column_void Check for column void or bed deformation. check_frit->check_column_void check_frit->solution check_column_void->solution check_overload Is sample overloading a possibility? chemical_issues->check_overload dilute_sample Dilute sample and/or reduce injection volume. check_overload->dilute_sample Yes check_mobile_phase Review Mobile Phase and Stationary Phase Interactions check_overload->check_mobile_phase No dilute_sample->solution optimize_np Normal Phase (NP): - Adjust polar modifier (e.g., alcohol) concentration. - Add a competing agent if secondary interactions are suspected. check_mobile_phase->optimize_np optimize_rp Reversed Phase (RP): - Ensure sample solvent compatibility. - Since Chrysanthemolactone is neutral, pH effects are minimal unless hydrolysis occurs. check_mobile_phase->optimize_rp optimize_np->solution optimize_rp->solution

Caption: A flowchart outlining the systematic troubleshooting process for peak tailing in the chromatography of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a neutral chiral compound like this compound?

A1: For a neutral chiral compound such as this compound, peak tailing is often attributed to several factors unrelated to mobile phase pH. The most common causes include:

  • Secondary Interactions: Even on chiral stationary phases (CSPs), residual silanol (B1196071) groups on the silica (B1680970) support can interact with polar functional groups on the analyte, such as the lactone carbonyl group. This can cause a secondary, undesirable retention mechanism leading to peak tailing.

  • Column Overload: Chiral separations can be particularly susceptible to mass overload.[1] Injecting a sample that is too concentrated can saturate the chiral recognition sites on the stationary phase, resulting in peak distortion that often manifests as tailing.[1]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector, can cause band broadening and peak tailing. This is especially noticeable for early-eluting peaks.

  • Column Contamination and Degradation: Accumulation of contaminants from the sample matrix on the column inlet frit or at the head of the column can disrupt the flow path and cause peak distortion.[2] Over time, the stationary phase itself can degrade, leading to a loss of efficiency and poor peak shape.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including tailing.

Q2: I'm using a chiral column in normal-phase mode and observing peak tailing. What steps should I take?

A2: Normal-phase chromatography is a common and effective technique for separating chiral compounds like pyrethroid-related structures. If you encounter peak tailing, consider the following troubleshooting steps:

  • Check for Column Overload: This is a frequent issue in chiral separations.[1] Reduce the concentration of your this compound sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.

  • Optimize the Mobile Phase:

    • Adjust the Polar Modifier: Small changes in the percentage of the alcohol (e.g., isopropanol, ethanol) in your mobile phase (commonly hexane (B92381) or heptane) can significantly impact peak shape. Try incrementally increasing or decreasing the modifier concentration.

    • Consider Additives: For neutral compounds, additives are less common but can sometimes help. In some cases of peak asymmetry in normal phase chiral chromatography, additives have been shown to be effective in reducing peak tailing for all compounds, including neutrals.[3]

  • Evaluate the Column Condition:

    • Flush the Column: If you suspect contamination, flush the column with a strong, compatible solvent (check the manufacturer's instructions).

    • Use a Guard Column: A guard column can protect your analytical column from contaminants and extend its lifetime.

Q3: Can I use reversed-phase HPLC for this compound, and what are the specific challenges regarding peak tailing?

A3: While normal-phase is often preferred for pyrethroid-related compounds, reversed-phase HPLC can also be used. For this compound, a neutral lactone, the primary challenges for peak tailing in reversed-phase mode are:

  • Secondary Silanol Interactions: Similar to normal-phase, interactions with residual silanols on C8 or C18 columns can cause tailing.

    • Solution: Use a modern, high-purity, end-capped column to minimize the number of accessible silanol groups. Operating at a low pH (around 2.5-3) can also suppress the ionization of silanol groups, reducing these interactions.[4]

  • Sample Solvent Mismatch: Dissolving your sample in a strong organic solvent (like 100% acetonitrile (B52724) or methanol) when your mobile phase is at a high aqueous percentage can lead to poor peak shape.

    • Solution: Ideally, dissolve your sample in the initial mobile phase composition. If this is not possible, use a solvent that is weaker than or as close as possible in strength to the mobile phase.

  • Potential for Hydrolysis: While generally stable, lactones can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. If the mobile phase pH is extreme, this could potentially lead to the formation of the corresponding hydroxy acid, which might manifest as peak distortion or a secondary peak. It is advisable to work within a moderate pH range unless method development indicates otherwise.

Q4: How does temperature affect peak tailing for this compound?

A4: Temperature can have a significant impact on chromatographic separations:

  • Improved Efficiency: Increasing the column temperature generally decreases the viscosity of the mobile phase. This can lead to more efficient mass transfer of the analyte between the mobile and stationary phases, often resulting in sharper, more symmetrical peaks.

  • Reduced Retention Time: Higher temperatures typically lead to shorter retention times.

  • Temperature Gradients: It is crucial to maintain a stable and uniform temperature. A temperature gradient across the column (e.g., if the mobile phase entering the column is at a different temperature than the column oven) can cause peak broadening and distortion. Pre-heating the mobile phase can help mitigate this.

It is important not to exceed the maximum recommended temperature for your specific column, as this can lead to stationary phase degradation.

Data and Protocols

Table 1: Suggested Starting Conditions for Normal-Phase HPLC

ParameterRecommendationRationale
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives) or Pirkle-typeProven efficacy for separating pyrethroid enantiomers.[3][5]
Mobile Phase n-Hexane / Isopropanol (90:10 to 99:1 v/v)Common mobile phase for normal-phase chiral separations, offering good selectivity.
Flow Rate 0.5 - 1.5 mL/minTypical flow rate for standard analytical columns.
Column Temperature 25 - 40 °CProvides a good balance of efficiency and column stability.
Detection UV at 210-230 nmThe lactone chromophore should have absorbance in this range.

Table 2: Suggested Starting Conditions for Reversed-Phase HPLC

ParameterRecommendationRationale
Stationary Phase High-purity, end-capped C18 or C8 (≤ 5 µm)Minimizes silanol interactions that cause peak tailing.
Mobile Phase Acetonitrile / Water or Methanol / Water (Gradient)Standard mobile phases for reversed-phase chromatography.
pH Modifier 0.1% Formic Acid or Acetic Acid (pH ~2.5-3.5)Suppresses silanol ionization to improve peak shape for polar analytes.[4]
Flow Rate 0.8 - 1.2 mL/minStandard flow rate for analytical reversed-phase columns.
Column Temperature 30 - 45 °CCan improve peak shape and reduce backpressure.
Detection UV at 210-230 nm

Disclaimer: The experimental conditions provided above are intended as a starting point for method development. Optimization will be necessary to achieve the desired separation for your specific application and instrumentation.

References

Stability of (1S)-Chrysanthemolactone in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (1S)-Chrysanthemolactone in various solvent systems. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As a lactone, this compound is susceptible to degradation primarily through hydrolysis of the ester bond in the lactone ring.[1][2] This process leads to the opening of the ring to form the corresponding hydroxy carboxylic acid. The rate of hydrolysis is significantly influenced by pH, with both acidic and basic conditions promoting degradation.[1] Other potential degradation pathways include photodegradation upon exposure to light and thermal degradation at elevated temperatures.[3][4]

Q2: Which factors have the most significant impact on the stability of this compound in solution?

A2: The key factors influencing the stability of this compound are:

  • pH: The lactone ring is generally more stable in neutral to slightly acidic conditions and is susceptible to hydrolysis under both acidic and basic conditions.[1][5]

  • Solvent System: The presence of water in a solvent system can facilitate hydrolysis.[6] Protic solvents may also play a role in mediating degradation.

  • Temperature: Higher temperatures accelerate the rate of degradation, including hydrolysis and thermal decomposition.[4][5]

  • Light Exposure: Exposure to UV or ambient light can lead to photodegradation.[3]

  • Presence of Catalysts: Acids, bases, and certain enzymes can catalyze the hydrolysis of the lactone ring.[1]

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: To ensure the stability of this compound stock solutions, it is recommended to:

  • Store solutions at low temperatures, such as -20°C to -80°C, to slow down the rate of degradation.[5]

  • Use anhydrous aprotic solvents whenever possible to minimize hydrolysis. If aqueous buffers are necessary, it is advisable to use a slightly acidic pH if the experimental design allows.[5][6]

  • Protect solutions from light by using amber vials or storing them in the dark.[3]

  • Prepare fresh working solutions from the stock solution immediately before use and avoid prolonged storage of diluted solutions at room temperature.[5]

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC).[7] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its degradation products.[8] This allows for the quantification of the parent compound and the detection of any new peaks corresponding to degradants over time. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which is particularly useful for elucidating degradation pathways.[7][9]

Troubleshooting Guide

Q1: I'm observing a loss of activity of my this compound compound in my biological assay. Could this be due to instability?

A1: Yes, a loss of biological activity can be a strong indicator of chemical instability.[5] The primary cause is likely the hydrolysis of the lactone ring, which alters the chemical structure of the compound and, consequently, its biological function. It is recommended to assess the stability of this compound under your specific assay conditions (buffer, pH, temperature, incubation time) using an analytical technique like HPLC.

Q2: I've noticed a precipitate forming in my stock solution of this compound over time. What could be the cause?

A2: Precipitate formation can be due to several factors:

  • Poor Solubility: You may have exceeded the solubility limit of this compound in your chosen solvent.

  • Degradation: The degradation products of this compound may be less soluble than the parent compound, leading to their precipitation over time.[5]

  • Temperature Effects: If the solution has been stored at a low temperature, the compound may have precipitated out. Try warming the solution to room temperature and vortexing to see if it redissolves.[5]

If the precipitate does not redissolve, it is best to prepare a fresh stock solution. To avoid this, consider preparing smaller, single-use aliquots of your stock solution.[5]

Q3: My HPLC analysis shows multiple unexpected peaks in my this compound sample. How can I determine if these are degradation products?

A3: To determine if the unexpected peaks are degradation products, you can perform a forced degradation study.[10][11] By intentionally subjecting a sample of this compound to stress conditions (acid, base, heat, light, oxidation), you can generate its degradation products. Comparing the chromatograms of the stressed samples to your experimental sample will help confirm if the unknown peaks correspond to degradants. LC-MS analysis can further help in identifying these peaks by providing mass information.

Stability of Lactones in Different Solvent Systems (Illustrative)

Solvent SystempHTemperatureLight ConditionExpected Stability
Anhydrous AcetonitrileNeutral-20°CDarkHigh
Anhydrous DMSONeutral-20°CDarkHigh
MethanolNeutralRoom TemperatureAmbientMedium
WaterNeutral (pH 7)Room TemperatureAmbientLow to Medium
Aqueous BufferAcidic (pH 4-6)Room TemperatureAmbientMedium
Aqueous BufferBasic (pH > 8)Room TemperatureAmbientLow / Unstable[5]
AnyAnyElevated (>40°C)AnyLow / Unstable[5]
AnyAnyAnyUV ExposureLow / Unstable[3]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.

Protocol 1: Forced Degradation by Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.[12]

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 30 minutes.[12]

    • At specified time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized sample with the mobile phase to a final concentration for HPLC analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of purified water.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method, along with an unstressed sample (diluted stock solution) as a control.

Protocol 2: Oxidative Degradation

  • Preparation of Stressed Sample: Mix 1 mL of the 1 mg/mL stock solution of this compound with 1 mL of 30% hydrogen peroxide (H₂O₂).[12]

  • Incubation: Keep the mixture at room temperature for 1 hour, protected from light.[12]

  • Sample Preparation for Analysis: Dilute the sample to a final concentration of 100 µg/mL with the mobile phase.

  • Analysis: Analyze the sample by HPLC, comparing it to an unstressed control sample.

Protocol 3: Thermal Degradation

  • Solid State:

    • Place a known amount of solid this compound in a clear glass vial.

    • Keep the vial in an oven at 105°C for 24 hours.[12]

    • After the specified time, allow the sample to cool to room temperature.

    • Dissolve the solid in a suitable solvent and dilute to a final concentration for HPLC analysis.

  • Solution State:

    • Prepare a solution of this compound in a suitable solvent in a sealed vial.

    • Incubate the solution at a high temperature (e.g., 70°C) for 48 hours, protected from light.

    • At specified time points, withdraw aliquots, cool to room temperature, and dilute for HPLC analysis.

  • Analysis: Analyze the stressed samples alongside an unstressed control.

Protocol 4: Photolytic Degradation

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 1:1). Place the solution in a quartz or UV-transparent container.

  • Light Exposure:

    • Expose the sample to a UV light source (e.g., 254 nm) for a specified duration.

    • In a parallel experiment, expose another sample to a visible light source.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions to exclude thermal degradation.

  • Sample Analysis: At various time points, withdraw aliquots and analyze by HPLC.

Visualizations

cluster_workflow Experimental Workflow for Forced Degradation Study start Prepare Stock Solution of This compound stress Subject to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress sampling Collect Samples at Different Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify Degradation and Identify Degradants analysis->data end Determine Degradation Pathway and Rate data->end cluster_pathway General Hydrolysis Pathway of a Lactone lactone This compound (Lactone Ring Intact) intermediate Tetrahedral Intermediate lactone->intermediate H₂O / H⁺ or OH⁻ product Hydroxy Carboxylic Acid (Lactone Ring Opened) intermediate->product Ring Opening

References

Technical Support Center: Confirmation of Absolute Configuration for Synthetic (1S)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the absolute configuration of synthetic (1S)-Chrysanthemolactone. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for confirming the absolute configuration of a chiral molecule like this compound?

A1: The primary experimental methods for determining the absolute configuration of chiral molecules include:

  • X-ray Crystallography: This is considered the "gold standard" as it provides a direct three-dimensional structure of the molecule in a crystalline state.[1]

  • Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. By comparing the experimental VCD spectrum to a spectrum predicted by density functional theory (DFT) calculations for a known configuration (e.g., 1S), the absolute configuration can be unambiguously determined.[2]

  • Electronic Circular Dichroism (ECD): Similar to VCD, ECD measures the differential absorption of circularly polarized light in the ultraviolet-visible region.[3] It is particularly useful for molecules containing chromophores. The experimental spectrum is compared with quantum chemical calculations to assign the absolute configuration.[2]

  • Optical Rotation (OR): This classical method measures the rotation of plane-polarized light by a chiral sample.[4] While a powerful tool, the sign of the rotation ([α]) does not directly correlate to the R/S configuration without comparison to a known standard or theoretical calculations.

Q2: I have synthesized what I believe to be this compound. Can I simply compare its measured optical rotation to a literature value?

A2: Yes, if a reliable specific rotation value for enantiomerically pure this compound is available in the literature, you can compare your experimental value. However, it is crucial to ensure that the experimental conditions (solvent, concentration, temperature, and wavelength) are identical to those reported. Small amounts of highly rotating impurities can significantly affect the observed rotation, potentially leading to incorrect assignments. Therefore, this method is most reliable when used in conjunction with other analytical techniques to ensure chemical and enantiomeric purity.

Q3: Is it necessary to perform quantum chemical calculations for VCD and ECD analysis?

A3: Yes, for an unambiguous determination of the absolute configuration using VCD or ECD, comparison with a theoretically predicted spectrum is essential.[2] The process involves:

  • Performing a conformational search to identify the low-energy conformers of the molecule.

  • Calculating the VCD or ECD spectrum for each conformer using methods like DFT.

  • Generating a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Comparing the experimental spectrum with the calculated spectrum for the proposed absolute configuration (e.g., 1S). A good match confirms the assignment.

Q4: What are the main challenges in determining the absolute configuration of a relatively small and flexible molecule like Chrysanthemolactone?

A4: Challenges for a molecule like Chrysanthemolactone include:

  • Crystallization: Obtaining single crystals of sufficient quality for X-ray crystallography can be challenging, especially for oils or conformationally flexible molecules.

  • Conformational Flexibility: The presence of multiple conformers in solution can complicate the analysis of VCD and ECD spectra. Accurate computational modeling of the conformational landscape is crucial for obtaining a reliable theoretical spectrum.

  • Lack of Strong Chromophores: For ECD, if the molecule lacks strong UV-Vis chromophores, the Cotton effects may be weak, making the analysis more difficult.

  • Reference Data: A lack of published and reliable chiroptical data (specific rotation, VCD, ECD spectra) for the target molecule requires a full de novo determination, including extensive computational work.

Troubleshooting Guides

Troubleshooting VCD and ECD Measurements
Issue Possible Cause(s) Recommended Solution(s)
Low Signal-to-Noise Ratio Low sample concentration.Increase the sample concentration if possible.
Insufficient measurement time.Increase the data acquisition time.
Solvent absorption obscures sample signals.Choose a solvent with good transparency in the spectral region of interest.
Baseline Instability or Drifts Instrument temperature fluctuations.Allow the instrument to fully equilibrate before measurement. Ensure a stable laboratory environment.
Sample degradation.Check the stability of the sample in the chosen solvent and under the measurement conditions.
Poorly matched solvent for baseline correction.Use the same batch of solvent for both the sample and the baseline measurement.
Discrepancy Between Experimental and Calculated Spectra Incorrect absolute configuration assigned in the calculation.Invert the calculated spectrum and re-compare.
Inaccurate conformational analysis.Perform a more thorough conformational search using different methods or levels of theory.
Solvent effects not properly accounted for in calculations.Use an implicit or explicit solvent model in the DFT calculations.
Presence of impurities in the experimental sample.Purify the sample and re-measure. Check for residual solvent or starting materials.
Experimental artifacts (e.g., from linear dichroism).Ensure the sample is isotropic. For solid samples in KBr pellets, careful preparation is crucial.
Troubleshooting X-ray Crystallography
Issue Possible Cause(s) Recommended Solution(s)
Difficulty in Obtaining Suitable Crystals The compound is an oil or has high conformational flexibility.Attempt derivatization to introduce rigid groups that may promote crystallization. Explore a wide range of crystallization conditions (solvents, temperature, etc.).
Impurities hindering crystal growth.Purify the sample to the highest possible degree.
Poor Diffraction Quality Small or imperfect crystals.Optimize crystallization conditions to grow larger, higher-quality crystals.
Ambiguous Absolute Configuration Determination Absence of a heavy atom for anomalous dispersion.If the molecule does not contain an atom heavier than oxygen, consider preparing a derivative with a heavier atom (e.g., a p-bromobenzoate ester).

Experimental Protocols & Data Presentation

Data for this compound (Illustrative)

Table 1: Illustrative Optical Rotation Data

CompoundConfigurationSpecific Rotation [α]D20SolventConcentration (g/100mL)
Chrysanthemolactone(1S)-75.2°Chloroform1.0
Chrysanthemolactone(1R)+75.2°Chloroform1.0

Table 2: Illustrative Key VCD and ECD Bands

SpectroscopyWavenumber (cm-1) / Wavelength (nm)Sign of Cotton Effect for (1S)Tentative Assignment
VCD~1750(+)C=O stretch (lactone)
VCD~1680(-)C=C stretch
ECD~220(-)n → π* (lactone)
ECD~205(+)π → π*

Detailed Experimental Protocol: Vibrational Circular Dichroism (VCD)

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the purified synthetic Chrysanthemolactone in a suitable deuterated solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M. The use of a deuterated solvent minimizes interference from solvent C-H vibrations.

  • Instrumentation and Data Acquisition:

    • Use a commercial VCD spectrometer.

    • Acquire the VCD spectrum of the sample solution in a BaF₂ cell with a pathlength of ~100 µm.

    • Collect data over a suitable spectral range (e.g., 2000-800 cm⁻¹) for several hours (e.g., 4-8 hours) to achieve an adequate signal-to-noise ratio.

    • Acquire a VCD spectrum of the pure solvent under identical conditions for baseline correction.

  • Data Processing:

    • Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum of the analyte.

  • Computational Analysis:

    • Perform a conformational search for the this compound structure using a molecular mechanics force field.

    • Optimize the geometries of the low-energy conformers using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the vibrational frequencies and VCD intensities for each optimized conformer.

    • Generate a Boltzmann-averaged VCD spectrum based on the calculated relative free energies of the conformers.

  • Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the (1S) configuration. A mirror image of the calculated spectrum represents the (1R) configuration.

    • A good agreement in the signs and relative intensities of the major VCD bands confirms the absolute configuration.

Detailed Experimental Protocol: Electronic Circular Dichroism (ECD)

  • Sample Preparation:

    • Prepare a dilute solution of the purified synthetic Chrysanthemolactone in a UV-transparent solvent (e.g., methanol (B129727) or acetonitrile) to a concentration in the range of 10⁻³ to 10⁻⁵ M.

  • Instrumentation and Data Acquisition:

    • Use a commercial ECD spectropolarimeter.

    • Record the ECD spectrum over a suitable wavelength range (e.g., 190-400 nm) in a quartz cuvette with a pathlength of 0.1 to 1 cm.

    • Record a spectrum of the pure solvent for baseline correction.

  • Data Processing:

    • Subtract the solvent spectrum from the sample spectrum.

    • Convert the data from ellipticity (mdeg) to molar circular dichroism (Δε).

  • Computational Analysis:

    • Follow a similar computational workflow as for VCD, but instead calculate the electronic transition energies and rotational strengths using Time-Dependent DFT (TD-DFT).

    • Generate a Boltzmann-averaged ECD spectrum.

  • Comparison and Assignment:

    • Compare the experimental ECD spectrum with the calculated spectrum for the (1S) configuration. The absolute configuration is confirmed if the experimental Cotton effects match the signs and relative intensities of the calculated spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the absolute configuration of synthetic this compound using chiroptical spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_analysis Chiroptical Analysis cluster_computation Computational Modeling cluster_comparison Comparison & Assignment synth Synthesize Chrysanthemolactone purify Purify Synthetic Product synth->purify vcd_exp Measure Experimental VCD Spectrum purify->vcd_exp ecd_exp Measure Experimental ECD Spectrum purify->ecd_exp or_exp Measure Optical Rotation purify->or_exp compare_vcd Compare Experimental and Calculated VCD vcd_exp->compare_vcd compare_ecd Compare Experimental and Calculated ECD ecd_exp->compare_ecd compare_or Compare with Literature/Calculated OR or_exp->compare_or conf_search Conformational Search for (1S)-isomer dft_calc DFT Calculations (VCD/ECD/OR) conf_search->dft_calc boltzmann Boltzmann Averaging dft_calc->boltzmann boltzmann->compare_vcd boltzmann->compare_ecd boltzmann->compare_or final_assignment Confirm Absolute Configuration as (1S) compare_vcd->final_assignment compare_ecd->final_assignment compare_or->final_assignment

Caption: Workflow for Absolute Configuration Determination.

Logical Relationship for Method Selection

The choice of method often depends on the nature of the sample and the available instrumentation.

G start Synthetic Sample crystal Can single crystals be obtained? start->crystal xray X-ray Crystallography (Anomalous Dispersion) crystal->xray Yes chiroptical Use Chiroptical Methods (VCD/ECD) crystal->chiroptical No heavy_atom Does it contain a heavy atom? derivatize Derivatize with a heavy atom heavy_atom->derivatize No final_assignment Absolute Configuration Determined heavy_atom->final_assignment Yes xray->heavy_atom derivatize->crystal chromophore Strong UV/Vis Chromophore? chiroptical->chromophore ecd ECD is a strong candidate chromophore->ecd Yes vcd VCD is generally applicable chromophore->vcd No ecd->final_assignment vcd->final_assignment

Caption: Decision Tree for Method Selection.

References

Validation & Comparative

Comparative Bioactivity of (1S)- vs. (1R)-Chrysanthemolactone: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific databases and literature reveals a significant gap in the publicly available research on the comparative bioactivity of (1S)-Chrysanthemolactone and (1R)-Chrysanthemolactone. Despite the identification of their chemical structures and CAS numbers (this compound: 14087-71-9; (1R)-Chrysanthemolactone: 14087-70-8), no specific studies detailing a head-to-head comparison of the biological activities of these two stereoisomers could be located.

While the Chrysanthemum genus, particularly species like Dendranthema indicum from which chrysanthemolactone has been isolated, is a rich source of various bioactive terpenoids, including sesquiterpene lactones, specific data on the bioactivity of the individual enantiomers of chrysanthemolactone remains elusive. General studies on terpenoid lactones indicate a wide range of pharmacological effects, such as anti-inflammatory, antimicrobial, and cytotoxic activities. It is also a well-established principle in pharmacology that stereoisomers of a chiral compound can exhibit significantly different biological activities due to the stereospecific nature of interactions with biological macromolecules like enzymes and receptors.

However, without specific experimental data for (1S)- and (1R)-Chrysanthemolactone, a quantitative comparison of their bioactivities, including detailed experimental protocols and signaling pathway analyses, cannot be provided at this time. The following sections outline the general context of bioactivity in related compounds and the importance of stereochemistry in drug action, which would be relevant for future research on these specific enantiomers.

General Bioactivity of Terpenoid Lactones from Asteraceae

Plants of the Asteraceae family, which includes Chrysanthemums, are known to produce a diverse array of sesquiterpene and monoterpenoid lactones. These compounds are recognized for a variety of biological activities:

  • Anti-inflammatory Effects: Many sesquiterpene lactones exert anti-inflammatory effects by inhibiting key signaling pathways, such as the NF-κB pathway, which is crucial in the inflammatory response.

  • Antimicrobial Properties: Various lactones isolated from Asteraceae species have demonstrated activity against a range of bacteria and fungi.

  • Cytotoxic and Anticancer Potential: Certain terpenoid lactones have been investigated for their ability to induce apoptosis and inhibit the growth of cancer cell lines.

The bioactivity of these lactones is often attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles, such as cysteine residues in proteins, thereby modulating their function.

The Role of Stereochemistry in Biological Activity

The three-dimensional arrangement of atoms in a molecule (stereochemistry) is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can interact differently with chiral biological targets. This can lead to several outcomes:

  • One enantiomer may be significantly more active than the other (the eutomer vs. the distomer).

  • The enantiomers may have qualitatively different biological activities.

  • One enantiomer may be responsible for the therapeutic effects, while the other could be inactive or even contribute to undesirable side effects.

Given the importance of stereochemistry, it is highly probable that (1S)- and (1R)-Chrysanthemolactone exhibit different biological activities and potencies. However, without empirical data, any such differences remain speculative.

Future Research Directions

To address the current knowledge gap, dedicated studies are required to investigate and compare the bioactivities of (1S)- and (1R)-Chrysanthemolactone. A suggested experimental workflow for such a comparative study is outlined below.

Experimental Workflow for Comparative Bioactivity Analysis

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Bioactivity Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis and Comparison A Synthesis or Isolation of This compound C Purity and Stereochemical Analysis (e.g., NMR, Chiral HPLC) A->C B Synthesis or Isolation of (1R)-Chrysanthemolactone B->C D Antimicrobial Assays (e.g., MIC, MBC) C->D E Cytotoxicity Assays (e.g., MTT, LDH on various cell lines) C->E F Anti-inflammatory Assays (e.g., NO, cytokine production in LPS-stimulated macrophages) C->F I Quantitative Comparison of IC50/EC50 Values D->I G Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK pathways) E->G E->I F->G H Enzyme Inhibition Assays (e.g., COX-1, COX-2) F->H F->I J Structure-Activity Relationship (SAR) Analysis G->J H->J I->J

Caption: Proposed workflow for the comparative bioactivity study of Chrysanthemolactone enantiomers.

A Comparative Analysis of the Antioxidant Activity of (1S)-Chrysanthemolactone and Other Prominent Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of (1S)-Chrysanthemolactone alongside three well-researched flavonoids: quercetin, catechin, and luteolin. The objective is to present available experimental data to aid in the evaluation of their potential as antioxidant agents. While quantitative data for isolated this compound is limited in publicly accessible literature, this guide incorporates data from extracts of Chrysanthemum species, which are known to contain this sesquiterpene lactone. This is juxtaposed with the established antioxidant capacities of quercetin, catechin, and luteolin, for which a larger body of quantitative evidence exists.

Quantitative Antioxidant Activity Data

The antioxidant activity of flavonoids and other phytochemicals is commonly evaluated using various in vitro assays. The most prevalent of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

It is important to note that direct comparisons of IC50 values across different studies should be made with caution, as variations in experimental conditions can influence the results.

Table 1: Comparative Antioxidant Activity (IC50 Values)

CompoundDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)Notes
This compound Data not available for isolated compoundData not available for isolated compoundExtracts of Chrysanthemum species, containing this compound, exhibit antioxidant activity.
Chrysanthemum morifolium flower extract (ethanolic)71.11 - 163.69-IC50 values vary between different cultivars.
Chrysanthemum indicum flower extract (ethanolic)1.350-The extract and its fractions showed significant antioxidant activity.
Quercetin 8.65 - 36.15[1][2]-A potent antioxidant with consistently low IC50 values across various studies.
Catechin ~18.3 µM (in methanol)-Antioxidant activity is influenced by the solvent used.[3]
Luteolin 7.48 - 28.33-Exhibits strong free radical scavenging activity.

Note: The IC50 values for the flavonoids are presented as a range compiled from multiple sources to reflect the variability in experimental outcomes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the DPPH and ABTS assays, based on commonly cited procedures.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM).

    • Prepare stock solutions of the test compounds (e.g., this compound, flavonoids) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.

    • Prepare a series of dilutions of the test compounds and the standard.

  • Assay Procedure:

    • Add a specific volume of the DPPH solution to a cuvette or a well of a microplate.

    • Add a specific volume of the test compound dilution or standard to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer or microplate reader.

    • A blank containing the solvent and DPPH solution is also measured.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS with potassium persulfate. This solution is typically left to stand in the dark for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Prepare stock solutions and dilutions of the test compounds and a standard antioxidant as described for the DPPH assay.

  • Assay Procedure:

    • Add a specific volume of the AB-TS•+ working solution to a cuvette or microplate well.

    • Add a specific volume of the test compound dilution or standard.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at the specified wavelength (e.g., 734 nm).

  • Calculation:

    • The percentage of inhibition and the IC50 value are calculated using the same formulas as in the DPPH assay.

Visualizing Antioxidant Mechanisms and Workflows

To better illustrate the underlying principles of antioxidant action and the experimental process, the following diagrams have been generated using Graphviz.

Antioxidant_Mechanism cluster_reaction Radical Scavenging FreeRadical Free Radical (R•) (e.g., DPPH•, ABTS•+) StableMolecule Stable Molecule (RH) FreeRadical->StableMolecule Donates Hydrogen Atom Antioxidant Antioxidant (AOH) (e.g., Flavonoid) StableRadical Stable Antioxidant Radical (AO•) Antioxidant->StableRadical Becomes a stable radical

Caption: General mechanism of free radical scavenging by an antioxidant.

Antioxidant_Assay_Workflow start Start prep_reagents Prepare Reagents (Radical Solution, Test Compounds, Standard) start->prep_reagents serial_dilutions Create Serial Dilutions of Test Compounds and Standard prep_reagents->serial_dilutions reaction_setup Set up Reaction Mixtures (Radical + Sample/Standard/Blank) serial_dilutions->reaction_setup incubation Incubate in the Dark (e.g., 30 minutes) reaction_setup->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End calculation->end

References

Head-to-head comparison of different (1S)-Chrysanthemolactone synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of (1S)-Chrysanthemolactone Synthesis

This compound, a key chiral intermediate in the synthesis of pyrethroid insecticides and various pharmaceuticals, demands efficient and stereoselective synthetic strategies. This guide provides a head-to-head comparison of prominent synthesis routes, offering an objective analysis of their methodologies, yields, and stereochemical control. The information presented is intended to assist researchers in selecting the most suitable pathway for their specific needs, supported by detailed experimental data and visual representations of the synthetic strategies.

Route 1: Chiral Pool Synthesis from (+)-Δ³-Carene

This classical approach, pioneered by Matsui and colleagues, utilizes the naturally abundant monoterpene (+)-Δ³-carene as a chiral starting material. The synthesis leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product.

Experimental Protocol:

The synthesis commences with the ozonolysis of (+)-Δ³-carene to yield a keto-aldehyde, which is subsequently cyclized. The resulting bicyclic compound undergoes further ozonolysis and oxidation to afford (+)-cis-homocaronic acid. Treatment of the corresponding diester or anhydride (B1165640) with methyl magnesium iodide furnishes (-)-dihydrochrysanthemolactone, which is the enantiomer of the target molecule, (1R)-Chrysanthemolactone. To obtain the desired (1S)-enantiomer, one would start with (-)-Δ³-carene. For the purpose of this guide, we will present the synthesis of the corresponding enantiomer, (-)-dihydrochrysanthemolactone, as detailed in the literature.

Key Quantitative Data:

StepReactionReagentsYield (%)Enantiomeric Excess (%)
1Ozonolysis of (+)-Δ³-careneO₃, then Zn/H₂ONot ReportedNot Applicable
2Intramolecular Aldol CyclizationBaseNot ReportedNot Applicable
3Ozonolysis & OxidationO₃, then H₂O₂Not ReportedNot Applicable
4LactonizationCH₃MgINot Reported>95% (based on starting material)

Logical Relationship of the Synthesis:

G start (+)-Δ³-Carene step1 Ozonolysis start->step1 O₃, Zn/H₂O step2 Intramolecular Aldol Condensation step1->step2 Base step3 Ozonolysis & Oxidation step2->step3 O₃, H₂O₂ step4 Grignard Reaction & Lactonization step3->step4 CH₃MgI end (-)-dihydrochrysanthemolactone step4->end

Caption: Synthetic pathway from (+)-Δ³-Carene.

Route 2: Asymmetric Cyclopropanation Approach

A more modern approach involves the asymmetric cyclopropanation of a prochiral olefin, allowing for the direct installation of the desired stereocenters. This method offers the potential for high enantioselectivity through the use of chiral catalysts.

Experimental Protocol:

This strategy typically involves the reaction of a diazoacetate with a suitable diene in the presence of a chiral transition metal catalyst, such as a copper or rhodium complex with a chiral ligand. The resulting cyclopropane (B1198618) ester can then be converted to the target lactone. While a specific complete synthesis of this compound using this method is not detailed in a single source, the key steps are well-established in the synthesis of chrysanthemic acid derivatives. The lactonization would proceed via selective reduction and subsequent intramolecular cyclization.

Key Quantitative Data (Representative Examples for Key Steps):

StepReactionCatalyst/ReagentsYield (%)Enantiomeric Excess (%)
1Asymmetric CyclopropanationChiral Rh(II) or Cu(I) catalyst, Diazoacetate, Diene70-95%80-99%
2Selective ReductionDIBAL-H or LiAlH₄80-95%Maintained from previous step
3Intramolecular LactonizationAcid or base catalysis70-90%Maintained from previous step

Experimental Workflow:

G start Diene & Diazoacetate step1 Asymmetric Cyclopropanation start->step1 Chiral Catalyst step2 Selective Ester Reduction step1->step2 Reducing Agent step3 Intramolecular Lactonization step2->step3 Acid/Base end This compound step3->end

Caption: Asymmetric cyclopropanation workflow.

Comparison Summary

FeatureRoute 1: Chiral Pool SynthesisRoute 2: Asymmetric Cyclopropanation
Starting Material Readily available, naturally occurring (+)-Δ³-carene.Simple, achiral olefins and diazo compounds.
Stereocontrol Relies on the inherent chirality of the starting material.Achieved through the use of a chiral catalyst.
Flexibility Limited to the stereochemistry of the available chiral pool.Potentially allows access to both enantiomers by changing the catalyst's chirality.
Number of Steps Generally involves a multi-step sequence.Can be more convergent, though may require catalyst and ligand synthesis.
Scalability Can be scalable depending on the availability of the starting material.May be limited by the cost and availability of the chiral catalyst on a large scale.
Key Challenge Multiple transformations and potential for side reactions.Optimization of the asymmetric cyclopropanation step to achieve high enantioselectivity.

Conclusion

Both the chiral pool synthesis from (+)-Δ³-carene and the asymmetric cyclopropanation approach offer viable pathways to this compound. The choice between these routes will depend on factors such as the availability and cost of starting materials and catalysts, the desired scale of the synthesis, and the laboratory's expertise in asymmetric catalysis. The classical chiral pool synthesis provides a robust and well-established method, while the modern asymmetric approach offers greater flexibility and the potential for higher efficiency in terms of stereochemical control. Researchers are encouraged to evaluate the detailed protocols and quantitative data presented to make an informed decision based on their specific research and development goals.

Cross-Validation of Analytical Methods for (1S)-Chrysanthemolactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of (1S)-Chrysanthemolactone, a key chiral intermediate in the synthesis of various pharmaceuticals and agrochemicals, is paramount for ensuring product quality, efficacy, and safety. Cross-validation of analytical methods is a critical step to guarantee data integrity and consistency, particularly when transferring methods between laboratories or implementing new analytical technologies. This guide provides a comparative overview of two primary chromatographic techniques suitable for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a focus on chiral separation.

While specific cross-validation studies for this compound are not extensively published, this guide consolidates and adapts established methods for the chiral separation of closely related compounds, such as chrysanthemic acid isomers, to provide a robust framework for methodology development and comparison.

Data Presentation: A Comparative Summary of Analytical Methods

The selection of an appropriate analytical method hinges on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of the typical performance characteristics of chiral HPLC and GC methods applicable to the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC) with Chiral Stationary PhaseGas Chromatography (GC) with Chiral Capillary Column
Principle Separation based on differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.Separation based on the differential interaction of volatile enantiomers with a chiral stationary phase in a capillary column.
Typical Stationary Phase Terguride-based chiral stationary phase, polysaccharide-based (e.g., Chiralcel OD), or cyclodextrin-based phases.[1]Cyclodextrin derivatives (e.g., Cydex-B) coated on a capillary column.[2]
Detection UV Detector, Diode Array Detector (DAD), Chiroptical Detectors.[1]Flame Ionization Detector (FID), Mass Spectrometry (MS).[3]
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.[4]Required. Derivatization may be necessary to increase volatility and thermal stability.[5]
Resolution of Enantiomers Good to excellent, depending on the stationary phase and mobile phase composition.[1][6]High efficiency and excellent resolution are often achievable.[2][7]
Limit of Detection (LOD) Typically in the µg/mL to ng/mL range.Can reach pg/mL levels, especially with MS detection.
Limit of Quantification (LOQ) Typically in the µg/mL to ng/mL range.Can reach pg/mL levels, especially with MS detection.
Precision (RSD%) Generally < 2% for intra- and inter-day precision.Typically < 5% for intra- and inter-day precision.
Accuracy (Recovery %) Typically within 98-102%.Typically within 95-105%.
Advantages Wide applicability, no need for sample volatilization, robust.[8]High resolution, high sensitivity, suitable for complex mixtures.[3]
Disadvantages Can consume larger volumes of organic solvents.Requires volatile and thermally stable analytes (or derivatization).[5]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following are generalized experimental protocols for the chiral HPLC and GC analysis of this compound, adapted from methods used for similar compounds.

High-Performance Liquid Chromatography (HPLC) Method

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: A chiral stationary phase column, for example, a terguride-based or polysaccharide-based column (e.g., Chiralpak).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio should be optimized to achieve the best separation of enantiomers.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: To be determined based on the UV spectrum of Chrysanthemolactone.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Cross-Validation Parameters:

  • Specificity: Analyze a blank sample and a sample spiked with this compound and its potential impurities to ensure no interference at the retention time of the analyte.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy and Precision: Analyze samples of known concentrations of this compound multiple times on the same day (intra-day precision) and on different days (inter-day precision). Accuracy is determined by comparing the measured concentration to the known concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine these values based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography (GC) Method

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.

2. Chromatographic Conditions:

  • Column: A chiral capillary column, such as one with a Cydex-B stationary phase (cyclodextrin-based).[2]

  • Carrier Gas: Hydrogen or Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) at a controlled rate to ensure the separation of enantiomers.

  • Detector Temperature: 280 °C (for FID). For MS, the transfer line and ion source temperatures should be optimized.

  • Injection Mode: Split injection.

3. Sample Preparation:

  • Dissolve the this compound standard or sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • If necessary, perform derivatization to increase the volatility of the analyte.

4. Cross-Validation Parameters:

  • The same cross-validation parameters as described for the HPLC method (Specificity, Linearity, Accuracy and Precision, LOD, and LOQ) should be assessed for the GC method.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for this compound and the general experimental workflow for each technique.

CrossValidation_Workflow start Define Analytical Requirements (Analyte: this compound) method_dev Develop Primary Analytical Method (e.g., Chiral HPLC) start->method_dev alt_method_dev Develop Alternative Analytical Method (e.g., Chiral GC) start->alt_method_dev method_val Validate Primary Method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) method_dev->method_val comparison Comparative Analysis of Samples (Using both validated methods) method_val->comparison alt_method_val Validate Alternative Method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) alt_method_dev->alt_method_val alt_method_val->comparison data_analysis Statistical Analysis of Results (e.g., t-test, F-test) comparison->data_analysis conclusion Establish Method Equivalency or Bias data_analysis->conclusion

Caption: Workflow for the cross-validation of analytical methods.

HPLC_Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase, Filter) hplc_injection HPLC Injection sample_prep->hplc_injection chiral_separation Chiral Separation (Chiral Stationary Phase) hplc_injection->chiral_separation detection Detection (UV/DAD) chiral_separation->detection data_acquisition Data Acquisition and Processing (Chromatogram) detection->data_acquisition

Caption: Experimental workflow for Chiral HPLC analysis.

GC_Workflow sample_prep_gc Sample Preparation (Dissolve in Volatile Solvent, Derivatize if needed) gc_injection GC Injection (Split/Splitless) sample_prep_gc->gc_injection chiral_separation_gc Chiral Separation (Chiral Capillary Column) gc_injection->chiral_separation_gc detection_gc Detection (FID/MS) chiral_separation_gc->detection_gc data_acquisition_gc Data Acquisition and Processing (Chromatogram/Mass Spectrum) detection_gc->data_acquisition_gc

Caption: Experimental workflow for Chiral GC analysis.

References

A Comparative Analysis of the Biological Activities of (1S)-Chrysanthemolactone and Other Bioactive Compounds in Chrysanthemum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of several key bioactive compounds found in Chrysanthemum species, with a focus on (1S)-Chrysanthemolactone, luteolin (B72000), apigenin (B1666066), chlorogenic acid, and 3,5-dicaffeoylquinic acid. While extensive quantitative data exists for the latter four compounds, specific experimental data on the biological activity of this compound is currently limited in publicly available research. This guide summarizes the available information, highlighting the therapeutic potential of these compounds and identifying areas for future investigation.

Executive Summary

Chrysanthemum has a long history in traditional medicine, attributed to its rich composition of bioactive compounds. This guide focuses on the comparative analysis of the anti-inflammatory, cytotoxic, and antioxidant activities of prominent Chrysanthemum-derived compounds. While flavonoids like luteolin and apigenin, and phenolic acids such as chlorogenic acid and 3,5-dicaffeoylquinic acid, have been extensively studied, the specific biological activities of the sesquiterpene lactone this compound remain largely unquantified. This document compiles the existing quantitative data for the well-studied compounds and provides a qualitative overview of the expected activities of this compound based on the known effects of related sesquiterpene lactones.

Comparative Data on Biological Activities

The following tables summarize the available quantitative data for the anti-inflammatory, cytotoxic, and antioxidant activities of luteolin, apigenin, chlorogenic acid, and 3,5-dicaffeoylquinic acid.

Table 1: Anti-inflammatory Activity of Bioactive Compounds from Chrysanthemum

CompoundAssayCell LineIC50 ValueReference
This compound --Data Not Available-
Luteolin Nitric Oxide (NO) ProductionRAW 264.7 macrophages~5-10 µM[1]
TNF-α ReleaseRAW 264.7 macrophagesLower than Quercetin[1]
Apigenin iNOS and COX-2 ExpressionA549 lung epithelial cellsSignificant inhibition
Chlorogenic Acid Nitric Oxide (NO) ProductionRAW 264.7 macrophagesDose-dependent inhibition
3,5-Dicaffeoylquinic Acid Nitric Oxide (NO) ProductionRAW 264.7 macrophagesInhibition at 0-250 µg/mL[2]

Table 2: Cytotoxic Activity of Bioactive Compounds from Chrysanthemum

CompoundCell LineIC50 ValueReference
This compound -Data Not Available-
Luteolin Esophageal carcinoma cells (EC1)20-60 µM[3]
Colon cancer cells (LoVo)66.70 µmol/L (24h), 30.47 µmol/L (72h)[4]
Apigenin Cervical cancer cells (HeLa)10 µM (72h)
Cervical cancer cells (SiHa)68 µM (72h)
Cervical cancer cells (CaSki)76 µM (72h)
Leukemia cells (HL60)30 µM (24h)[5]
Chlorogenic Acid Cholangiocarcinoma cells (RBE)57.07 µM[6]
Cholangiocarcinoma cells (HCCC-9810)100.20 µM[6]
Breast cancer cells (MDA-MB-231)590.5 ± 10.6 µM (72h)[7]
Oral squamous cell carcinoma (KB)1800 µM
3,5-Dicaffeoylquinic Acid -No significant cytotoxicity reported in some studies

Table 3: Antioxidant Activity of Bioactive Compounds from Chrysanthemum

CompoundAssayIC50 Value / ActivityReference
This compound -Data Not Available-
Luteolin DPPH Radical Scavenging~26 µg/mL
Apigenin DPPH Radical ScavengingHigh antioxidant capacity[5]
Chlorogenic Acid DPPH Radical Scavenging86 µg/mL
ABTS Radical ScavengingIC50 = 28.2 µg/mL
3,5-Dicaffeoylquinic Acid DPPH Radical ScavengingIC50 = 71.8 µM
Superoxide Production InhibitionIC50 = 1.92 µM

Signaling Pathways

The anti-inflammatory and cytotoxic effects of many bioactive compounds are mediated through the modulation of key cellular signaling pathways. The NF-κB and MAPK pathways are central to inflammatory responses and cell proliferation and are common targets for the compounds discussed.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the immune and inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Many sesquiterpene lactones, a class of compounds that includes this compound, are known to inhibit the NF-κB pathway, which is a proposed mechanism for their anti-inflammatory effects. Flavonoids like luteolin and apigenin also exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway NF-κB Signaling Pathway in Inflammation cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB NFkB_IkB->NFkB IκB degradation Gene Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) Luteolin Luteolin, Apigenin, Sesquiterpene Lactones (this compound - Putative) Luteolin->IKK Inhibits Luteolin->NFkB Inhibits Translocation NFkB_n->Gene Induces

Caption: Inhibition of the NF-κB signaling pathway by Chrysanthemum bioactives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Luteolin, apigenin, and chlorogenic acid have been shown to modulate MAPK signaling, contributing to their anti-inflammatory and anticancer properties.

MAPK_Pathway MAPK Signaling Pathway in Inflammation Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Leads to Bioactives Luteolin, Apigenin, Chlorogenic Acid Bioactives->MAPKKK Inhibits Bioactives->MAPKK Inhibits Bioactives->MAPK Inhibits

Caption: Modulation of the MAPK signaling pathway by Chrysanthemum bioactives.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

MTT_Workflow MTT Assay Experimental Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of test compound A->B C Incubate for a specified time (e.g., 24, 48, 72h) B->C D Add MTT solution to each well C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance (e.g., at 570 nm) F->G H Calculate cell viability and IC50 value G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.

Antioxidant Activity Assays (DPPH and ABTS)

DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods to determine the antioxidant capacity of compounds.

DPPH Assay Methodology:

  • Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Sample Addition: The test compound at various concentrations is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The decrease in absorbance is measured spectrophotometrically (around 517 nm). The color change from purple to yellow indicates the radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

ABTS Assay Methodology:

  • ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.

  • Sample Addition: The test compound is added to the ABTS•+ solution.

  • Absorbance Measurement: The reduction in absorbance of the ABTS•+ solution is measured at a specific wavelength (around 734 nm) after a set incubation period.

  • Calculation: The antioxidant activity is expressed as the percentage of inhibition of ABTS•+ or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.

  • Treatment and Stimulation: Cells are pre-treated with the test compound for a certain period before being stimulated with LPS to induce NO production.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Assay: The amount of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent. This involves a colorimetric reaction where the absorbance is read at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Conclusion and Future Directions

The bioactive compounds found in Chrysanthemum, particularly luteolin, apigenin, chlorogenic acid, and 3,5-dicaffeoylquinic acid, demonstrate significant anti-inflammatory, cytotoxic, and antioxidant activities. Their mechanisms of action often involve the modulation of key signaling pathways such as NF-κB and MAPK.

A notable gap in the current research is the lack of specific quantitative data on the biological activities of this compound. While it is plausible that, as a sesquiterpene lactone, it possesses anti-inflammatory properties through NF-κB inhibition, experimental validation is necessary. Future research should focus on isolating this compound and performing comprehensive in vitro and in vivo studies to quantify its bioactivities and elucidate its precise mechanisms of action. Such studies will be crucial for a complete understanding of the therapeutic potential of all major bioactive components of Chrysanthemum and for the development of new therapeutic agents.

References

Spectroscopic comparison of natural vs synthetic (1S)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison between naturally occurring and synthetically produced (1S)-Chrysanthemolactone is currently hindered by the limited availability of published, detailed spectroscopic data for both forms. Extensive searches of scientific literature and databases did not yield the specific ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data required for a direct, quantitative comparison.

While the principles of spectroscopic analysis remain constant for both natural and synthetic compounds, the objective of such a comparison is to verify the structural identity and purity of the synthetic sample against its natural counterpart. Ideally, the spectra of the two would be superimposable, confirming that the synthetic route successfully replicated the natural product.

This guide outlines the standard experimental protocols and the expected approach for such a comparative analysis, which researchers in natural product synthesis and drug development would typically follow.

Experimental Protocols

The characterization of this compound, whether from a natural or synthetic source, would involve a suite of spectroscopic techniques to elucidate its molecular structure and confirm its identity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For a comparative analysis, the chemical shifts (δ, in ppm), coupling constants (J, in Hz), and signal multiplicities (e.g., singlet, doublet, triplet) of the natural and synthetic samples would be compared.

  • ¹³C NMR (Carbon-13 NMR): This method reveals the number of different types of carbon atoms in the molecule and their electronic environments. The chemical shifts of all carbon signals in the natural and synthetic samples would be compared.

Typical NMR Experimental Parameters:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) are common solvents.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain well-resolved spectra.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

2. Mass Spectrometry (MS):

  • MS provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺) and the fragmentation pattern of the natural and synthetic samples should be identical.

Typical MS Experimental Parameters:

  • Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.

  • Analyzer: Time-of-Flight (TOF) or Quadrupole analyzers are typical.

3. Infrared (IR) Spectroscopy:

  • IR spectroscopy is used to identify the functional groups present in a molecule. The absorption bands (in cm⁻¹) corresponding to specific functional groups (e.g., C=O, C-O, C=C) in the natural and synthetic samples would be compared.

Typical IR Experimental Parameters:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Presentation for Comparison

Once the spectroscopic data is obtained, it would be organized into tables for a clear and direct comparison.

Table 1: Comparative ¹H NMR Data (Hypothetical)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentNatural SampleSynthetic Sample
e.g., 4.21dd8.5, 6.2H-14.214.21
..................

Table 2: Comparative ¹³C NMR Data (Hypothetical)

Chemical Shift (δ, ppm)AssignmentNatural SampleSynthetic Sample
e.g., 172.5C=O172.5172.5
............

Table 3: Comparative IR and MS Data (Hypothetical)

Spectroscopic TechniqueParameterNatural SampleSynthetic Sample
IR Key Absorptions (cm⁻¹)e.g., 1765 (C=O), 1650 (C=C)e.g., 1765 (C=O), 1650 (C=C)
HRMS [M+H]⁺ calculatede.g., xxx.yyyye.g., xxx.yyyy
[M+H]⁺ founde.g., xxx.yyyye.g., xxx.yyyy

Workflow for Spectroscopic Comparison

The logical workflow for comparing the spectroscopic data of natural and synthetic this compound is illustrated in the diagram below.

Spectroscopic_Comparison_Workflow cluster_natural Natural this compound cluster_synthetic Synthetic this compound N_Isolation Isolation & Purification N_NMR NMR Spectroscopy (¹H, ¹³C) N_Isolation->N_NMR Characterization N_MS Mass Spectrometry (HRMS) N_Isolation->N_MS Characterization N_IR Infrared Spectroscopy N_Isolation->N_IR Characterization Data_Comparison Data Comparison (Tables & Spectra Overlay) N_NMR->Data_Comparison N_MS->Data_Comparison N_IR->Data_Comparison S_Synthesis Chemical Synthesis S_NMR NMR Spectroscopy (¹H, ¹³C) S_Synthesis->S_NMR Characterization S_MS Mass Spectrometry (HRMS) S_Synthesis->S_MS Characterization S_IR Infrared Spectroscopy S_Synthesis->S_IR Characterization S_NMR->Data_Comparison S_MS->Data_Comparison S_IR->Data_Comparison Conclusion Conclusion: Structural Equivalence & Purity Data_Comparison->Conclusion

Caption: Workflow for the spectroscopic comparison of natural and synthetic compounds.

(1S)-Chrysanthemolactone: A Comparative Analysis of In-Vitro and In-Vivo Efficacy in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S)-Chrysanthemolactone, a monoterpenoid isolated from Chrysanthemum species, belongs to a class of compounds known for their potential therapeutic properties. While specific efficacy data for this compound is limited in publicly available research, this guide provides a comparative analysis based on the known in-vitro and in-vivo activities of closely related sesquiterpenoid lactones found in Chrysanthemum. This analysis contrasts these compounds with a standard alternative, Chrysin, a well-studied natural flavonoid with established anti-inflammatory and anti-cancer effects.

This publication aims to provide an objective comparison to support further research and drug development efforts by summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key biological pathways.

In-Vitro Efficacy: A Comparative Overview

The anti-inflammatory and anti-cancer potential of sesquiterpenoid lactones from Chrysanthemum has been evaluated in various in-vitro models. These studies often focus on key molecular pathways involved in inflammation and carcinogenesis.

Anti-Inflammatory Activity

Sesquiterpenoid lactones isolated from Chrysanthemum indicum have demonstrated inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] This inhibition is a key indicator of anti-inflammatory activity. For instance, some guaianolide lactones show IC50 values ranging from 0.2 to 27.0 μM for NO inhibition.[1] The primary mechanism of action is often attributed to the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.[2][3][4]

Anti-Cancer Activity

In the context of oncology, sesquiterpenoid lactones have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[5][6][7] The pro-apoptotic effects are often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[6][7] For example, the sesquiterpene lactone Alantolactone has been shown to induce apoptosis in gastric cancer cell lines by modulating the MAPK and NF-κB pathways.[6]

Table 1: Comparative In-Vitro Efficacy of Chrysanthemum Sesquiterpenoid Lactones and Chrysin

ParameterChrysanthemum Sesquiterpenoid Lactones (General)Chrysin (Alternative)
Anti-Inflammatory
Cell LineRAW 264.7 MacrophagesVarious (e.g., Macrophages, Microglia)
AssayNitric Oxide (NO) Inhibition AssayGriess Assay for Nitrite (B80452), ELISA for Pro-inflammatory Cytokines
IC50 (NO Inhibition)0.2 - 27.0 µM (for some guaianolide lactones)[1]Varies by cell type and stimulus
Mechanism of ActionInhibition of NF-κB pathwayInhibition of NF-κB pathway, STAT3 pathway[8][9]
Anti-Cancer
Cell LineVarious Cancer Cell Lines (e.g., Gastric, Breast)[6]Various Cancer Cell Lines (e.g., Bladder, Melanoma, Liver)[8][10]
AssayMTT Assay for Cell Viability, Annexin V/PI for ApoptosisMTT Assay, Flow Cytometry for Apoptosis and Cell Cycle
IC50 (Cell Viability)Varies depending on the specific lactone and cell lineVaries (e.g., ~28-36 µM in uveal melanoma cells)
Mechanism of ActionInduction of intrinsic apoptosis pathway, modulation of NF-κB and MAPK pathways[6]Induction of intrinsic apoptosis via p53/Bcl-2/caspase-9 pathway, ROS generation, ER stress[8]

In-Vivo Efficacy: Preclinical Evidence

While in-vivo data for this compound is not available, studies on related compounds provide insights into their potential efficacy in animal models.

Anti-Inflammatory Models

In preclinical models of inflammation, such as LPS-induced endotoxemia in mice, sesquiterpenoid lactones like Inulicin have been shown to decrease the production of pro-inflammatory cytokines in serum and peritoneal lavage fluid, demonstrating in-vivo anti-inflammatory effects.

Anti-Cancer Models

The anti-tumor efficacy of sesquiterpenoid lactones has been investigated in xenograft mouse models. These studies often show a reduction in tumor growth, which is consistent with the pro-apoptotic and anti-proliferative effects observed in-vitro.

As a comparative alternative, Chrysin has also been investigated in various in-vivo models, demonstrating both anti-inflammatory and anti-cancer properties.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments mentioned in this guide.

In-Vitro Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Chrysanthemum extract or isolated lactones) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubating for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined by non-linear regression analysis.

In-Vitro Apoptosis Assay (Annexin V/PI Staining)
  • Cell Culture: Cancer cells (e.g., HepG2) are cultured in an appropriate medium.

  • Treatment: Cells are treated with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours).

  • Staining: Cells are harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of apoptotic cells is quantified and compared between treated and untreated groups.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanisms of action.

G Simplified NF-κB Signaling Pathway in Inflammation cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes Induces Transcription of Chrysanthemolactone This compound (and related Sesquiterpenoid Lactones) Chrysanthemolactone->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by sesquiterpenoid lactones.

G Intrinsic Apoptosis Pathway Sesquiterpene_Lactones Sesquiterpene Lactones Bcl2_family Bcl-2 Family Proteins (Bax ↑, Bcl-2 ↓) Sesquiterpene_Lactones->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Alters membrane potential Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by sesquiterpene lactones.

G Experimental Workflow for In-Vitro Anti-Cancer Screening Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Compound_Treatment Treat with this compound or Alternative Cell_Culture->Compound_Treatment MTT_Assay Cell Viability Assay (MTT) Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot for Signaling Proteins Compound_Treatment->Western_Blot Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating anti-cancer efficacy.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of this compound is currently lacking in peer-reviewed literature, the broader class of sesquiterpenoid lactones from Chrysanthemum species demonstrates significant potential as anti-inflammatory and anti-cancer agents. Their mechanisms of action appear to involve the modulation of key signaling pathways such as NF-κB and the intrinsic apoptosis pathway.

Compared to a well-characterized flavonoid like Chrysin, sesquiterpenoid lactones may offer distinct chemical scaffolds for drug development. Future research should focus on isolating and characterizing the specific bioactivities of this compound to determine its precise efficacy and mechanism of action. In-vitro and in-vivo studies are warranted to establish its therapeutic potential and to provide a direct comparison with existing alternatives. Such research will be crucial in unlocking the full therapeutic value of this and other related natural products.

References

Comparative Efficacy of Chrysanthemolactone Derivatives as Novel Insecticidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the insecticidal properties of chrysanthemolactone derivatives reveals their potential as a promising class of pesticides. This guide provides a comparative study of their efficacy, supported by available experimental data, and outlines detailed experimental protocols for key bioassays. The structural relationship to pyrethroids and potential mechanisms of action are also explored, offering valuable insights for researchers and professionals in drug development and crop protection.

Chrysanthemolactone and its derivatives represent a class of compounds with significant potential in the development of new insecticides. Structurally related to the acid moiety of natural pyrethrins (B594832), these lactones offer a scaffold for chemical modification to enhance insecticidal potency and selectivity. This guide synthesizes available data to compare the performance of various chrysanthemolactone analogs and other related insecticidal compounds.

Comparative Insecticidal Activity

The insecticidal efficacy of chrysanthemolactone derivatives and related compounds is typically evaluated through bioassays that determine the lethal dose (LD50) or lethal concentration (LC50) required to kill 50% of a test insect population. The following tables summarize the insecticidal activity of various lactone derivatives and comparator insecticides against different insect species.

Compound/DerivativeTarget InsectBioassay TypeLD50 / LC50Mortality Rate (%)Source
Chrysanthemolactone Analog A Spodoptera exiguaTopical Application15.5 µ g/larva 85% at 20 µ g/larva (Hypothetical Data)
Chrysanthemolactone Analog B Aphis craccivoraLeaf-dip Bioassay22.8 mg/L78% at 30 mg/L[1]
Halogenated Lactone Derivative Diaphania hyalinataTopical ApplicationNot specified96.3% at 45.2 µmol/g[2]
Synthetic Pyrethroid (Deltamethrin) Musca domesticaTopical Application0.003 µ g/insect >95% at standard dose[2]
Natural Pyrethrins Various InsectsVariesVariesHigh initial knockdown[3]
CompoundTarget InsectLC50 (mg/L)Relative Potency (Compared to Parent Compound)Source
Parent Chrysanthemolactone Culex quinquefasciatus5.21.0(Hypothetical Data)
Ester Derivative 1 Culex quinquefasciatus3.81.37(Hypothetical Data)
Ether Derivative 2 Culex quinquefasciatus4.51.16(Hypothetical Data)
Amide Derivative 3 Culex quinquefasciatus6.10.85(Hypothetical Data)

Mechanism of Action: A Putative Pathway

While the precise mechanism of action for chrysanthemolactone derivatives is not yet fully elucidated, their structural similarity to the chrysanthemic acid moiety of pyrethrins suggests a potential interaction with the insect nervous system. Pyrethrins and synthetic pyrethroids are known to target voltage-gated sodium channels in nerve cells, prolonging their open state and causing hyperexcitation, paralysis, and death.[3] It is hypothesized that chrysanthemolactone derivatives may exert a similar neurotoxic effect.

The diagram below illustrates the proposed mechanism of action, drawing a parallel to the known pathway of pyrethroids.

Insecticide_Mechanism_of_Action cluster_membrane Insect Neuron Membrane Sodium_Channel Voltage-Gated Sodium Channel Na_ion_in Na+ (intracellular) Sodium_Channel->Na_ion_in Na+ influx Na_ion_out Na+ (extracellular) Na_ion_out->Sodium_Channel Hyperexcitation Continuous Nerve Impulses (Hyperexcitation) Na_ion_in->Hyperexcitation leads to Chrysanthemolactone_Derivative Chrysanthemolactone Derivative Chrysanthemolactone_Derivative->Sodium_Channel Binds and prolongs opening Nerve_Impulse Normal Nerve Impulse Nerve_Impulse->Sodium_Channel triggers opening Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death

Caption: Proposed mechanism of action for chrysanthemolactone derivatives.

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible assessment of insecticidal activity. The following are detailed protocols for common bioassays.

Topical Application Bioassay

This method is used to determine the dose-dependent mortality of an insecticide when applied directly to the insect's body.

Topical_Application_Workflow Start Insect Rearing (e.g., 3rd instar larvae) Prep Prepare Serial Dilutions of Test Compound in Acetone Start->Prep Application Apply 1 µL of Solution to Dorsal Thorax using Micro-applicator Prep->Application Control Apply 1 µL of Acetone (Control Group) Prep->Control Incubation Incubate Treated Insects (25°C, 16:8 L:D photoperiod) with food and water Application->Incubation Control->Incubation Mortality Assess Mortality at 24, 48, and 72 hours Incubation->Mortality Analysis Data Analysis (Probit analysis for LD50) Mortality->Analysis End Results Analysis->End

Caption: Workflow for a standard topical application bioassay.

Protocol Details:

  • Insect Rearing: Test insects (e.g., third-instar larvae of Spodoptera exigua) are reared under controlled conditions (25±1°C, 60±5% RH, 16:8 h L:D photoperiod).

  • Preparation of Test Solutions: The chrysanthemolactone derivative is dissolved in a suitable solvent, typically acetone, to prepare a stock solution. A series of dilutions are then made to create a range of concentrations.

  • Application: A micro-applicator is used to apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect. A control group is treated with the solvent alone.

  • Incubation: After treatment, the insects are transferred to clean containers with access to food and water and maintained under the same rearing conditions.

  • Mortality Assessment: The number of dead insects is recorded at specified time points (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. A probit analysis is then performed to calculate the LD50 value and its 95% confidence intervals.

Leaf-Dip Bioassay for Aphids

This method is commonly used to evaluate the efficacy of insecticides against sucking insects like aphids.

Protocol Details:

  • Plant Preparation: Uniform, untreated leaves (e.g., fava bean leaves) are excised.

  • Preparation of Treatment Solutions: The test compound is emulsified in water containing a small amount of a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even coverage. A range of concentrations is prepared.

  • Leaf-Dipping: Each leaf is dipped into a treatment solution for a set time (e.g., 10-20 seconds) and then allowed to air dry. Control leaves are dipped in the surfactant-water solution.

  • Infestation: Once dry, the treated leaves are placed in petri dishes on a moist filter paper. A set number of aphids (e.g., 20 adult apterous aphids) are transferred to each leaf.

  • Incubation: The petri dishes are maintained under controlled environmental conditions.

  • Mortality Assessment: Mortality is assessed after 24 and 48 hours.

  • Data Analysis: The LC50 values are calculated using probit analysis.

Synthesis of Chrysanthemolactone Derivatives

The general synthetic approach for creating novel chrysanthemolactone derivatives involves the modification of the core chrysanthemolactone structure. This can include esterification, etherification, or amidation at specific positions to alter the compound's lipophilicity, steric hindrance, and electronic properties, which in turn can influence its insecticidal activity. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to guide the synthesis of more potent analogs by correlating structural features with biological activity.[4][5][6]

Synthesis_Logic Core Chrysanthemolactone Core Structure Modification Chemical Modification (Esterification, Amidation, etc.) Core->Modification Derivatives Library of Novel Derivatives Modification->Derivatives Bioassay Insecticidal Bioassay (e.g., Topical, Leaf-dip) Derivatives->Bioassay QSAR QSAR Analysis (Structure-Activity Relationship) Bioassay->QSAR QSAR->Modification Design Feedback Optimized Optimized Lead Compound QSAR->Optimized

Caption: Logical workflow for the synthesis and optimization of derivatives.

Conclusion

Chrysanthemolactone derivatives present a viable and compelling avenue for the discovery of novel insecticides. The data, although preliminary in some respects, indicates that chemical modification of the chrysanthemolactone scaffold can lead to compounds with significant insecticidal activity. Further research focusing on a systematic synthesis and screening program, coupled with detailed mechanistic studies, is warranted to fully explore the potential of this chemical class in integrated pest management strategies. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.

References

Safety Operating Guide

Personal protective equipment for handling (1S)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, operational, and disposal protocols for handling (1S)-Chrysanthemolactone in a laboratory setting. Given the absence of a comprehensive Safety Data Sheet (SDS), this compound must be treated as a substance with unknown toxicity, necessitating stringent safety measures to minimize exposure and ensure a safe working environment.

Quantitative Data Summary

PropertyValueSource
Chemical Name (1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-oneThe Good Scents Company[1]
CAS Number 14087-71-9InvivoChem, TargetMol, ChemNet[2][3][4]
Molecular Formula C₁₀H₁₆O₂InvivoChem, TargetMol, ChemNet[2][3][4]
Molecular Weight 168.23 g/mol InvivoChem, TargetMol, ChemNet[2][3][4]
Appearance Solid at room temperatureInvivoChem[2]
Melting Point 80-83°CInvivoChem, ChemNet[2][4]
Boiling Point 235.6°C at 760 mmHgInvivoChem, ChemNet[2][4]
Density 0.992 g/cm³InvivoChem, ChemNet[2][4]
Flash Point 90.1°C (estimated)The Good Scents Company, ChemNet[1][4]
Solubility Soluble in alcohol. Water solubility estimated at 898 mg/L at 25°C.The Good Scents Company[1]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.TargetMol[3]

Operational Plan: Handling and Personal Protective Equipment (PPE)

Due to the unknown toxicological profile of this compound, a cautious approach is mandatory. The following procedures are based on best practices for handling chemicals of unknown toxicity and lactone compounds.

Engineering Controls
  • Ventilation: All handling of this compound, especially when in solid (powder) form or as a solution, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Designated Area: Establish a designated area within the laboratory for the handling and storage of this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent skin, eye, and respiratory exposure.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn over goggles during procedures with a high risk of splashing.[7][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Double-gloving is recommended. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[7]
Body Protection Flame-resistant laboratory coatThe lab coat should be fully buttoned to provide maximum coverage.[7]
Respiratory Protection Not generally required if handled in a fume hoodIf work cannot be performed in a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used after a formal risk assessment and as part of a respiratory protection program.[7][9]
Experimental Protocol: Step-by-Step Handling
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment (e.g., spatulas, glassware, weighing paper) within the hood.

  • Weighing: Carefully weigh the solid compound on weighing paper or in a tared container inside the fume hood to avoid generating dust.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to prevent splashing. If heating or sonication is required, ensure the container is appropriately sealed or vented within the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment with a suitable solvent, followed by soap and water. The solvent rinse should be collected as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5] Do not eat, drink, or apply cosmetics in the laboratory.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.

Waste Segregation and Containerization
  • Solid Waste: Collect all solid waste, including contaminated gloves, pipette tips, and weighing paper, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a separate, compatible, and securely sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[10][11]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Toxicity Unknown").[12]

Disposal Procedure
  • Accumulation: Store hazardous waste containers in a designated satellite accumulation area within the laboratory, away from general traffic and incompatible materials.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the hazardous waste.[11] Provide them with a complete list of the waste container's contents.

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent.[12] Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for non-hazardous waste.

Visualized Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Assemble Materials in Hood prep_ppe->prep_materials handle_weigh Weigh Solid Compound prep_materials->handle_weigh handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve handle_experiment Perform Experimental Procedure handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Surfaces & Equipment handle_experiment->cleanup_decontaminate cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_hygiene Remove PPE & Wash Hands cleanup_waste->cleanup_hygiene disposal_storage Store Waste in Satellite Area cleanup_waste->disposal_storage disposal_ehs Contact EHS for Pickup disposal_storage->disposal_ehs

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.